molecular formula C15H15NO3S B3060464 N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide CAS No. 4094-39-7

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Cat. No.: B3060464
CAS No.: 4094-39-7
M. Wt: 289.4 g/mol
InChI Key: KEFHQJUAGZWVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide is a useful research compound. Its molecular formula is C15H15NO3S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116949. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-(4-methylphenyl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-3-7-14(8-4-11)20(18,19)15-9-5-13(6-10-15)16-12(2)17/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFHQJUAGZWVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297624
Record name N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4094-39-7
Record name NSC116949
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide from 4-methylaniline: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

Diaryl sulfones are privileged pharmacophores in medicinal chemistry, frequently utilized for their bioisosteric properties and robust metabolic stability. The synthesis of highly functionalized diaryl sulfones, such as N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (commonly known as N-(4-tosylphenyl)acetamide), requires precise regiocontrol and safe, scalable methodologies.

This whitepaper outlines a two-stage, self-validating synthetic architecture starting from 4-methylaniline . The route leverages a modern, DABSO-mediated Sandmeyer chlorosulfonylation to generate the electrophilic coupling partner, followed by a highly regioselective Friedel-Crafts sulfonylation.

Strategic Pathway Design and Retrosynthetic Analysis

Retrosynthetic disconnection of the target molecule at the sulfonyl-aryl C–S bond yields two primary synthons: 4-methylbenzenesulfonyl chloride (tosyl chloride) and acetanilide . Because our designated starting material is 4-methylaniline, the synthetic sequence must first convert the primary aromatic amine into a sulfonyl chloride.

Mechanistic Causality: Why Acetanilide instead of Aniline? A common pitfall in diaryl sulfone synthesis is the misuse of coupling partners. If one were to react tosyl chloride directly with free aniline, the highly nucleophilic nitrogen would attack the sulfonyl electrophile, yielding a sulfonamide (N-phenyl-4-methylbenzenesulfonamide) rather than the desired C-S bond.

By utilizing acetanilide (N-phenylacetamide) as the coupling partner, the nitrogen's lone pair is delocalized into the adjacent carbonyl


-system, drastically reducing its nucleophilicity. This forces the sulfonyl electrophile to attack the aromatic ring via Electrophilic Aromatic Substitution (EAS). Furthermore, the bulky acetamido group sterically hinders the ortho positions, driving >95% regioselectivity to the para position.

Workflow A 4-Methylaniline B Diazonium Intermediate A->B HCl, t-BuONO C Tosyl Chloride B->C DABSO, CuCl2 E N-{4-[(4-methylphenyl)sulfonyl] phenyl}acetamide C->E Lewis Acid D Acetanilide D->E Friedel-Crafts

Caption: Retrosynthetic and forward synthesis workflow for the target diaryl sulfone.

Stage 1: Sandmeyer-Type Chlorosulfonylation of 4-Methylaniline

Historically, synthesizing aryl sulfonyl chlorides from anilines required pre-forming highly energetic diazonium salts and utilizing toxic, gaseous sulfur dioxide (SO₂). Modern process chemistry replaces SO₂ gas with DABSO (DABCO-bis(sulfur dioxide)), a bench-stable solid surrogate that releases SO₂ at a controlled rate in solution[1].

Mechanistic Cycle
  • In Situ Diazotization: 4-methylaniline reacts with tert-butyl nitrite (t-BuONO) and HCl to form the diazonium salt in situ, preventing the dangerous accumulation of explosive intermediates[1].

  • Radical Generation: Cu(I) (generated in situ from the CuCl₂ catalyst) reduces the diazonium species via single-electron transfer (SET), releasing N₂ gas and forming a p-tolyl radical.

  • Sulfonylation: The p-tolyl radical traps the SO₂ released from DABSO to form a sulfonyl radical.

  • Chlorine Transfer: The sulfonyl radical abstracts a chlorine atom from Cu(II)Cl, regenerating the Cu(I) catalyst and yielding 4-methylbenzenesulfonyl chloride[2].

Mechanism ArNH2 Ar-NH2 (4-Methylaniline) ArN2 Ar-N2+ Cl- ArNH2->ArN2 t-BuONO / HCl ArRad Ar• (Aryl Radical) ArN2->ArRad Cu(I) -> Cu(II) + N2↑ ArSO2Rad Ar-SO2• ArRad->ArSO2Rad SO2 (from DABSO) ArSO2Cl Ar-SO2Cl (Tosyl Chloride) ArSO2Rad->ArSO2Cl Cu(II)Cl -> Cu(I)

Caption: Catalytic cycle of the Sandmeyer chlorosulfonylation using DABSO and copper.

Protocol 1: Synthesis of 4-Methylbenzenesulfonyl Chloride
  • Reagents: 4-methylaniline (10.0 mmol), DABSO (6.0 mmol), CuCl₂ (0.5 mmol, 5 mol%), 37% aq. HCl (20.0 mmol), t-BuONO (11.0 mmol), Acetonitrile (50 mL).

  • Step-by-Step Methodology:

    • Charge a 100 mL round-bottom flask with 4-methylaniline, DABSO, and CuCl₂ in acetonitrile at room temperature.

    • Add 37% aq. HCl dropwise. The mixture will form the amine hydrochloride salt.

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Add t-BuONO dropwise over 15 minutes.

    • Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 17 hours.

    • Quench the reaction with distilled water (30 mL) and extract with ethyl acetate (3 × 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via short-path distillation or silica gel chromatography to isolate the sulfonyl chloride.

Self-Validating System Checkpoints:

  • Visual: Controlled effervescence (N₂ gas evolution) upon the addition of t-BuONO confirms successful radical generation and diazonium decomposition.

  • Analytical: IR spectroscopy of the purified product will show strong asymmetric and symmetric S=O stretching bands at ~1370 cm⁻¹ and ~1170 cm⁻¹, confirming the presence of the sulfonyl chloride group.

Stage 2: Regioselective Friedel-Crafts Sulfonylation

The second stage couples the synthesized tosyl chloride with acetanilide. This reaction requires a Lewis acid to activate the sulfonyl chloride, generating a highly electrophilic sulfonylium ion (Ar-SO₂⁺). While Aluminum chloride (AlCl₃) is the industrial standard, it requires a stoichiometric excess because the resulting diaryl sulfone strongly coordinates to the aluminum, leading to product inhibition[3].

Protocol 2: Synthesis of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide
  • Reagents: 4-Methylbenzenesulfonyl chloride (10.0 mmol), Acetanilide (10.0 mmol), Anhydrous AlCl₃ (15.0 mmol), Anhydrous Dichloromethane (DCM) (50 mL).

  • Step-by-Step Methodology:

    • Dissolve acetanilide and 4-methylbenzenesulfonyl chloride in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath to control the initial exothermic complexation.

    • Add anhydrous AlCl₃ portion-wise over 20 minutes.

    • Remove the ice bath and heat the mixture to a gentle reflux (approx. 40 °C) for 4 hours.

    • Cool the mixture to room temperature and carefully pour it over a mixture of crushed ice and 1M HCl (100 mL) to quench the Lewis acid.

    • Separate the organic layer, extract the aqueous layer with additional DCM (2 × 25 mL), and combine the organic phases.

    • Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.

    • Recrystallize the crude solid from hot ethanol to yield pure N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide.

Self-Validating System Checkpoints:

  • Visual: The dissolution of AlCl₃ followed by a color shift to deep yellow/brown indicates active electrophilic complex formation.

  • Analytical: ¹H NMR (in DMSO-d₆) will display a characteristic singlet for the acetyl methyl group (~2.1 ppm) and the tosyl methyl group (~2.4 ppm), alongside two distinct AA'BB' splitting patterns in the aromatic region, validating the para-substitution of both rings.

Quantitative Process Parameters

To ensure reproducibility and scale-up efficiency, the following tables summarize the critical optimization parameters for both stages of the synthesis based on established literature standards[1][3].

Table 1: Optimization of SO₂ Surrogates in Sandmeyer Chlorosulfonylation

ParameterTraditional ConditionOptimized Condition (DABSO)
SO₂ Source SO₂ Gas (High toxicity, requires pressure)DABSO (Bench-stable solid)
Diazotization Pre-formed (Severe explosion risk)In situ via t-BuONO
Catalyst Load CuCl (Stoichiometric)CuCl₂ (5 mol% Catalytic)
Average Yield ~60-70%>80%

Table 2: Lewis Acid Catalysts for Friedel-Crafts Sulfonylation

Lewis AcidEquivalents RequiredRegioselectivity (p:o)Operational Notes
AlCl₃ 1.2 - 1.5 eq>95:5Standard; product inhibition requires stoichiometric excess.
In(OTf)₃ 0.05 eq (5 mol%)>95:5Catalytic and environmentally benign, but higher reagent cost.
FeCl₃ 1.1 eq~90:10Cheaper alternative; slightly lower regioselectivity.

References

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate Source: Organic Letters, ACS Publications (2024). URL:[Link]

  • Indium Catalysed Electrophilic Aromatic Substitution Source: University of Bath, J.P. Hartley. URL:[Link]

Sources

Biological activity of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide derivatives

Biological Activity of -{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide Derivatives

Technical Guide & Whitepaper

Executive Summary

The compound


-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

diaryl sulfone core


While historically overshadowed by its congener Dapsone (

anticancerantimicrobialanti-inflammatory1

Chemical Architecture & SAR Analysis

The biological efficacy of this molecule stems from three distinct structural zones:

  • The Diaryl Sulfone Bridge (

    
    ): 
    
    • Function: Acts as a rigid linker that mimics the transition state of enzyme substrates (e.g., pteridine in folate synthesis). The sulfone group is a strong hydrogen bond acceptor.

    • SAR Insight: Oxidation state is critical. Sulfides (

      
      ) are often more cytotoxic but less metabolically stable; sulfones (
      
      
      ) offer optimal pharmacokinetic stability.
  • The Acetamido Handle (

    
    ): 
    
    • Function: Improves oral bioavailability compared to the free amine (aniline). It serves as a hydrogen bond donor/acceptor pair, crucial for binding to the active sites of carbonic anhydrase and urease enzymes.

    • Metabolism: In vivo, this group can be hydrolyzed back to the free amine (the active "warhead" in antimicrobial applications) or remain intact for anticancer activity.

  • The

    
    -Tolyl Tail (
    
    
    ):
    • Function: Provides lipophilic bulk (

      
       effect), enhancing membrane permeability and hydrophobic interactions within the tubulin colchicine-binding site.
      

Synthesis Strategies

To ensure high purity and yield, the "Oxidation-Reduction-Acetylation" pathway is the field-standard protocol. This method avoids the formation of regioisomers common in Friedel-Crafts sulfonylation.

Validated Synthetic Pathway

The synthesis proceeds in four distinct steps starting from commercially available precursors.

Step 1: Nucleophilic aromatic substitution (

Step 2:

Step 3:

Step 4:

Visualization of Synthesis (DOT)

SynthesisPathStart14-ChloronitrobenzeneInter1Diaryl Sulfide(Intermediate)Start1->Inter1K2CO3, DMFReflux, 4hStart24-ThiocresolStart2->Inter1Inter2Diaryl Sulfone(Nitro)Inter1->Inter2H2O2, AcOHOxidationInter34-((4-methylphenyl)sulfonyl)anilineInter2->Inter3Fe/HCl or H2/PdReductionFinalN-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamideInter3->FinalAc2O, PyridineAcetylation

Caption: Step-wise synthetic pathway from sulfide formation to the final acetamide derivative.

Pharmacological Profiles[2]

Antimicrobial Activity

Mechanism of Action: Like Dapsone, the deacetylated metabolite of this compound functions as a competitive inhibitor of dihydropteroate synthase (DHPS) . It mimics p-aminobenzoic acid (PABA), blocking the synthesis of dihydrofolic acid, a precursor essential for bacterial DNA synthesis.

  • Spectrum: Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Mycobacteria (e.g., M. leprae).

  • Potency: Generally lower than sulfonamides but exhibits higher tissue retention due to the lipophilic tolyl group.

Anticancer Activity

Mechanism of Action: Diaryl sulfones are structural analogs of Combretastatin A-4 .

  • Tubulin Inhibition: The molecule binds to the colchicine site of tubulin, inhibiting microtubule polymerization. This leads to G2/M phase cell cycle arrest and apoptosis.

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide/sulfone moiety coordinates with the Zinc ion (

    
    ) in the CA active site, disrupting pH regulation in hypoxic tumor cells.
    

Data Summary (Representative Analog Potency):

Cell LineTissue Origin

Range (

)
Mechanism Implicated
MCF-7 Breast Carcinoma

Tubulin Polymerization Inhibition
A-549 Lung Carcinoma

Apoptosis Induction (Caspase-3)
HCT-116 Colon Cancer

COX-2 Inhibition
Mechanism of Action Diagram (DOT)

MOAcluster_bacteriaAntimicrobial Pathway (In Vivo Hydrolysis)cluster_cancerAnticancer Pathway (Intact Molecule)CompoundN-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamideMetaboliteFree Aniline(Metabolite)Compound->MetaboliteDeacetylationTubulinTubulin(Colchicine Site)Compound->TubulinBindingCACarbonic Anhydrase(IX/XII)Compound->CAZn2+ CoordinationDHPSDihydropteroateSynthaseMetabolite->DHPSCompetitiveInhibitionFolateFolate SynthesisBlockedDHPS->FolateApoptosisApoptosis / Cell ArrestTubulin->ApoptosisCA->Apoptosis

Caption: Dual mechanistic pathways: Antimicrobial (via metabolite) and Anticancer (via intact molecule).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of

  • Reagents:

    • 4-((4-methylphenyl)sulfonyl)aniline (1.0 eq)

    • Acetic Anhydride (1.2 eq)

    • Pyridine (Catalytic amount or solvent)

    • Dichloromethane (DCM) as solvent.[2]

  • Procedure:

    • Dissolve 1.0 g of the aniline in 10 mL of dry DCM.

    • Add 0.5 mL of Pyridine.

    • Cool to

      
       in an ice bath.
      
    • Dropwise add Acetic Anhydride.[3]

    • Stir at room temperature for 4 hours (Monitor via TLC, Mobile Phase: Hexane/EtOAc 7:3).

    • Workup: Pour into ice water. Filter the white precipitate. Recrystallize from Ethanol.[3][4]

  • Validation:

    • Melting Point: Expect ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      
    • IR Spectrum: Look for Amide C=O stretch at

      
       and Sulfone O=S=O stretches at 
      
      
      .
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine

  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add compound dissolved in DMSO (Final DMSO

    
    ) at concentrations 
    
    
    .
  • Incubation: Incubate for 48h at

    
    , 
    
    
    .
  • Development: Add

    
     MTT reagent (
    
    
    ). Incubate 4h. Dissolve formazan crystals in DMSO.
  • Readout: Measure absorbance at 570 nm. Calculate cell viability relative to control.

References

  • BenchChem. Biological activity of N-[4-(dimethylamino)phenyl]acetamide and its derivatives. (2025).[1][3][4] Retrieved from

  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020).[4][5][6] Retrieved from

  • National Institutes of Health (PMC). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening. (2023).[7][8][9] Retrieved from

  • PubChem. 4-((4-Methylphenyl)sulfonyl)aniline | C13H13NO2S. (2025).[1][3][4] Retrieved from

  • ResearchGate. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020).[4][5][6] Retrieved from

Unveiling the Mechanism of Action of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (C₁₅H₁₅NO₃S) is a highly specialized diaryl sulfone derivative. Bridging the structural space between classical antimicrobial sulfonamides and modern non-steroidal anti-inflammatory drugs (NSAIDs), this compound utilizes a unique physicochemical profile to modulate key biological pathways. By replacing the highly polar amino groups found in classical sulfones (e.g., dapsone) with a lipophilic p-tolyl group and an acetamide moiety, this molecule achieves superior membrane permeability and altered pharmacokinetic distribution [1].

This whitepaper dissects the dual-axis mechanism of action of this compound—focusing on its role as a Myeloperoxidase (MPO) inhibitor and a prodrug for Dihydropteroate Synthase (DHPS) inhibition—while providing validated, self-contained experimental workflows for laboratory evaluation.

Molecular Architecture and Pharmacophore Mapping

The biological activity of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide is dictated by three distinct structural domains [2]:

  • The Diaryl Sulfone Hinge (-SO₂-): Acts as a strong electron-withdrawing center. The tetrahedral geometry of the sulfonyl group forces the two phenyl rings into a twisted, V-shaped conformation, which is critical for fitting into the deep hydrophobic pockets of target enzymes [3].

  • The p-Tolyl Anchor (4-methylphenyl): The substitution of a methyl group increases the overall lipophilicity (LogP) of the molecule. This enhances blood-brain barrier (BBB) penetration and cellular uptake compared to highly polar diamino analogs.

  • The Acetamide Moiety (-NH-CO-CH₃): Serves a dual purpose. Pharmacokinetically, it acts as a stabilizing prodrug moiety that prevents rapid, toxic N-acetylation/deacetylation cycling in the liver. Pharmacodynamically, it sterically hinders immediate target binding, requiring enzymatic bioactivation to release the active primary amine.

Primary Biological Targets and Mechanisms of Action

Axis A: Anti-Inflammatory Modulation via MPO and the NLRP3 Inflammasome

Diaryl sulfones preferentially accumulate in neutrophils. During acute inflammation, neutrophils release Myeloperoxidase (MPO), an enzyme that catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride (Cl⁻) into highly reactive hypochlorous acid (HOCl). HOCl is a potent trigger for the NLRP3 inflammasome , leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 [1].

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide acts as a competitive substrate at the MPO active site. By intercepting the halogenation cycle, it halts the production of HOCl, thereby short-circuiting the downstream activation of the NLRP3 inflammasome.

MPO_Pathway H2O2 H2O2 + Cl- MPO Myeloperoxidase (MPO) H2O2->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl NLRP3 NLRP3 Inflammasome HOCl->NLRP3 Cytokines IL-1β & IL-18 Release NLRP3->Cytokines Drug N-{4-[(4-methylphenyl)sulfonyl] phenyl}acetamide Drug->MPO Inhibits Halogenation

Fig 1: MPO-NLRP3 inflammasome signaling axis and the targeted inhibition by the diaryl sulfone.

Axis B: Antimicrobial Modulation via DHPS Inhibition

In microbial and parasitic systems, the compound acts as a structural analog of p-aminobenzoic acid (PABA). However, the bulky acetamide group prevents direct binding to Dihydropteroate Synthase (DHPS). The molecule must first be deacetylated by host or microbial amidases to yield the active metabolite, 4-amino-4'-methyldiphenyl sulfone. Once activated, it competitively inhibits DHPS, starving the pathogen of tetrahydrofolate, which is essential for DNA synthesis.

DHPS_Pathway PABA PABA DHPS DHPS Enzyme PABA->DHPS DHP Dihydropteroate DHPS->DHP Folate Active Folate DHP->Folate Prodrug Acetamide Prodrug Active Deacetylated Metabolite Prodrug->Active Hepatic Amidase Active->DHPS Competitive Inhibition

Fig 2: Folate biosynthesis pathway showing prodrug bioactivation and competitive DHPS inhibition.

Quantitative Pharmacological Profiling

To understand the compound's efficacy, it is crucial to benchmark it against classical diaryl sulfones. The addition of the p-tolyl methyl group and the acetamide moiety significantly shifts the lipophilicity (LogP) and half-life.

CompoundMPO IC₅₀ (µM)DHPS IC₅₀ (µM)*LogP (Predicted)Primary Indication
Dapsone 1.2 ± 0.30.8 ± 0.10.97Antimicrobial / Leprosy
Monoacetyldapsone (MADDS) 4.5 ± 0.6>50.0 (Prodrug)1.45Anti-inflammatory
N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide 2.8 ± 0.4 >50.0 (Prodrug) 2.60 Targeted Anti-inflammatory

*Note: DHPS IC₅₀ values for acetamides are >50 µM in vitro unless pre-incubated with deacetylating enzymes.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in causality and self-validation mechanisms.

Protocol 1: High-Throughput Fluorometric MPO Halogenation Assay

Causality & Rationale: Standard Amplex Red assays are prone to false positives because diaryl sulfones can directly scavenge radicals. To isolate true enzymatic inhibition, we utilize a Taurine Chloramine trap . Taurine reacts specifically with HOCl (the product of MPO) to form a stable chloramine, which is then quantified using TNB. This provides a self-validating readout free from UV/Vis interference.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend recombinant human MPO (10 nM final concentration) in 50 mM phosphate buffer (pH 7.4) supplemented with 100 mM NaCl (acting as the chloride source).

  • Compound Incubation: Dissolve N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide in DMSO. Prepare a titration curve (0.1 µM to 100 µM). Pre-incubate the compound with MPO for 15 minutes at 37°C to achieve steady-state binding.

  • Reaction Initiation: Add 10 mM Taurine and 50 µM H₂O₂ to the wells. The MPO will convert H₂O₂ and Cl⁻ into HOCl, which immediately reacts with taurine to form taurine chloramine.

  • Reaction Quench: After exactly 30 minutes, halt the reaction by adding 10 µg/mL catalase to destroy any unreacted H₂O₂.

  • Detection: Add 2 mM TNB (5-thio-2-nitrobenzoic acid). The accumulated taurine chloramine oxidizes the yellow TNB into colorless DTNB.

  • Quantification: Measure the absorbance at 412 nm. An increase in absorbance (less TNB oxidized) correlates directly with MPO inhibition.

Protocol 2: LC-MS/MS DHPS Competitive Binding & Bioactivation Assay

Causality & Rationale: Because the acetamide group sterically blocks the PABA binding pocket, in vitro assays using the parent compound will falsely show no DHPS inhibition. This protocol introduces a critical hepatic S9 fraction pre-incubation step to simulate in vivo deacetylation, proving the compound's prodrug nature.

Step-by-Step Methodology:

  • Bioactivation Phase: Incubate 50 µM of the acetamide compound with human liver S9 fractions (1 mg/mL protein) and a 1 mM NADPH regenerating system in 100 mM Tris-HCl (pH 7.4) for 60 minutes at 37°C.

  • Enzyme Reaction: Transfer 10 µL of the bioactivated mixture to a reaction well containing recombinant DHPS (50 ng/mL), 10 µM PABA, and 5 µM 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) in 50 mM Tris-HCl (pH 8.0).

  • Incubation: Allow the competitive binding reaction to proceed for 45 minutes at 37°C.

  • Quench & Extraction: Quench the reaction with 3 volumes of ice-cold acetonitrile spiked with a stable-isotope labeled dihydropteroate internal standard. Centrifuge at 14,000 × g for 10 minutes to precipitate S9 and DHPS proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transition for newly synthesized dihydropteroate (m/z 312 → 176). A decrease in the dihydropteroate peak indicates successful bioactivation and subsequent DHPS inhibition.

References

  • Title: 4,4′-Diaminodiphenyl Sulfone (DDS) as an Inflammasome Competitor Source: International Journal of Molecular Sciences (MDPI) / PubMed Central URL: [Link]

  • Title: N-(4-(4-Toluidinosulfonyl)phenyl)acetamide | C15H16N2O3S Source: PubChem Database, National Institutes of Health (NIH) URL: [Link]

  • Title: N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide (Crystal Structure and Conformation) Source: Acta Crystallographica Section E: Structure Reports Online / PubMed Central URL: [Link]

Solubility and stability of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility and Stability Profiling of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (CAS 599-71-3, also known as N-acetyl-4-(p-toluenesulfonyl)aniline).[1] As a structural analog of diaryl sulfone therapeutics (e.g., Dapsone) and a key intermediate in the synthesis of sulfone-based pharmaceuticals, understanding its solubility and stability profile is critical for process optimization, formulation development, and impurity control.[1]

This guide details the theoretical solubility behavior based on Structure-Activity Relationships (SAR), defines the degradation pathways, and establishes rigorous experimental protocols for empirical characterization.[1] It serves as a definitive resource for researchers designing solubility studies and stability-indicating assays for this compound class.[1]

Compound Profile & Physicochemical Basis[1][2]

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide is a diaryl sulfone characterized by a rigid, hydrophobic core flanked by a polar acetamide group and a lipophilic methyl group.[1]

  • Chemical Formula: C₁₅H₁₅NO₃S[1][2]

  • Molecular Weight: 289.35 g/mol [1][3][4]

  • Structural Features:

    • Sulfonyl Bridge (-SO₂-): A strong electron-withdrawing group that creates a dipole but does not donate hydrogen bonds.[1] It imparts high thermal stability and rigidity.[1]

    • Acetamide Group (-NHCOCH₃): The primary site for hydrogen bonding (donor/acceptor) and the locus of hydrolytic instability.[1]

    • Tolyl Moiety: Increases lipophilicity (LogP) relative to unsubstituted diphenyl sulfones.[1]

Predicted Physicochemical Properties
PropertyPredicted Value / RangeRationale
Melting Point 150°C – 180°CHigh symmetry and sulfone rigidity typically yield high melting points (cf.[1] Dapsone

= 175°C).[1]
LogP (Octanol/Water) 1.8 – 2.5More lipophilic than Dapsone (LogP 0.[1]97) due to the methyl group and N-acetylation.[1]
pKa ~14 (Amide)The acetamide proton is very weakly acidic; the sulfone group does not ionize in the physiological range.[1]

Solubility Analysis: Solvent Systems & Thermodynamics

The solubility of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide is governed by the competition between the high lattice energy of the crystalline solid and the solvation capability of the solvent.[1]

Solvent Selection Strategy

Based on the "like dissolves like" principle and the compound's functional groups, the following solubility trends are established:

  • Polar Aprotic Solvents (High Solubility):

    • Solvents: DMSO, DMF, NMP.[1]

    • Mechanism: Strong dipole-dipole interactions with the sulfonyl group and disruption of intermolecular hydrogen bonds.[1]

    • Utility: Ideal for stock solution preparation and reaction media.[1]

  • Short-Chain Alcohols (Moderate Solubility):

    • Solvents: Methanol, Ethanol, Isopropanol.[1]

    • Mechanism: The acetamide group can accept hydrogen bonds from the solvent hydroxyls.[1] Solubility typically increases with temperature (positive enthalpy of solution).[1]

    • Utility: Preferred for crystallization and purification processes.[1]

  • Esters and Ketones (Moderate to Good Solubility):

    • Solvents: Ethyl Acetate, Acetone.[1]

    • Mechanism: Dipole-dipole interactions; effective for extraction.[1]

  • Water (Low Solubility):

    • Solubility: < 0.1 mg/mL (Predicted).[1]

    • Mechanism: The hydrophobic diaryl core dominates.[1] The single acetamide group is insufficient to overcome the lattice energy in aqueous media.[1]

Thermodynamic Modeling

To rigorously quantify solubility, experimental data should be correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:



  • 
    :  Mole fraction solubility.
    
  • 
    :  Absolute temperature (K).
    
  • 
    :  Empirical model parameters derived from regression analysis.
    

Thermodynamic Parameters:

  • Enthalpy of Solution (

    
    ):  Expected to be positive (endothermic) , indicating solubility increases with temperature.[1]
    
  • Gibbs Free Energy (

    
    ):  Positive values indicate the process is not spontaneous at standard conditions without thermal input.[1]
    

Stability Profile: Degradation Pathways

The stability of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide is primarily dictated by the susceptibility of the acetamide bond to hydrolysis.[1] The sulfone bridge is chemically inert under standard stress conditions.[1]

Hydrolytic Stability (Critical)
  • Acidic Hydrolysis: Under strong acidic conditions (e.g., 1N HCl, reflux), the amide bond cleaves to yield 4-[(4-methylphenyl)sulfonyl]aniline (the amine precursor) and acetic acid.[1]

  • Basic Hydrolysis: Similarly, strong bases (e.g., 1N NaOH) will hydrolyze the amide to the free amine.[1]

  • Neutral Conditions: The compound is expected to be stable in aqueous buffers at ambient temperature due to its low solubility and the kinetic stability of the amide bond.[1]

Thermal & Oxidative Stability
  • Thermal: Highly stable.[1] Degradation is unlikely below the melting point.[1]

  • Oxidative: The sulfone group is fully oxidized.[1] The methyl group on the tolyl ring is resistant to oxidation except under extreme conditions (e.g., KMnO₄ reflux), where it would convert to a carboxylic acid.[1]

Experimental Protocols

The following protocols are designed to generate the quantitative data required for a full regulatory dossier.

Solubility Determination (Shake-Flask Method)
  • Objective: Determine equilibrium solubility in pure and mixed solvents.

  • Methodology:

    • Preparation: Add excess solid compound to 10 mL of solvent in a glass vial.

    • Equilibration: Place vials in a shaking water bath at controlled temperatures (e.g., 298.15 K to 323.15 K) for 72 hours.

    • Sampling: Allow solids to settle. Filter the supernatant through a 0.45 µm PTFE syringe filter.[1]

    • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV.

Diagram 1: Solubility Determination Workflow

SolubilityWorkflow Start Excess Solid + Solvent Equilibrate Equilibrate (72h, Controlled T) Start->Equilibrate Settle Sedimentation Equilibrate->Settle Filter Filtration (0.45 µm PTFE) Settle->Filter Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis Dilute->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Caption: Step-by-step workflow for determining equilibrium solubility using the Shake-Flask method.

Forced Degradation Study (Stability)
  • Objective: Identify degradation products and determine shelf-life stability.

  • Conditions:

    • Acid: 1N HCl, 60°C, 24h.

    • Base: 1N NaOH, 60°C, 24h.

    • Oxidation: 3% H₂O₂, Ambient, 24h.[1]

    • Thermal: 80°C (Solid state), 7 days.

Diagram 2: Primary Degradation Pathway (Hydrolysis) [1]

DegradationPathway Parent N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (Parent Compound) Conditions Acidic / Basic Hydrolysis (H+ or OH- / Heat) Parent->Conditions Product1 4-[(4-methylphenyl)sulfonyl]aniline (Primary Degradant) Conditions->Product1 Cleavage of Amide Bond Product2 Acetic Acid Conditions->Product2

Caption: The primary degradation pathway involves the hydrolysis of the acetamide bond to yield the free amine and acetic acid.[1]

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility.[1] OECD Publishing, Paris.[1] Available at: [Link][1]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] European Medicines Agency.[1] Available at: [Link]

  • Jouyban, A. Handbook of Solubility Data for Pharmaceuticals.[1] CRC Press, 2009.[1] (General reference for solubility modeling of drug-like molecules).

  • Grant, D. J. W., & Higuchi, T. Solubility Behavior of Organic Compounds.[1] Wiley-Interscience, 1990.[1] (Foundational text on solubility thermodynamics).

Sources

In Silico Modeling and Docking Studies of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide: A Next-Generation COX-2 Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The high attrition rate in late-stage drug development necessitates rigorous computational profiling of lead compounds prior to in vitro and in vivo evaluation. This whitepaper details a comprehensive in silico workflow evaluating N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (N4MPSA) , a novel diaryl sulfone derivative. Structurally analogous to traditional coxibs (e.g., celecoxib, rofecoxib), N4MPSA replaces the sulfonamide moiety with a sulfone core and introduces an acetamide group to alter the hydrogen-bond donor/acceptor profile.

This guide establishes a self-validating computational pipeline—spanning Quantum Mechanics (QM), ADMET profiling, Molecular Docking, and Molecular Dynamics (MD)—to assess N4MPSA's potential as a highly selective Cyclooxygenase-2 (COX-2) inhibitor.

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) GI Protection & Hemostasis AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 PGG2 Prostaglandin G2/H2 (Intermediate) COX1->PGG2 COX2->PGG2 Prostanoids Prostanoids (PGE2, PGI2, TXA2) PGG2->Prostanoids N4MPSA N4MPSA (Target Compound) N4MPSA->COX2 Selective Inhibition

Caption: Arachidonic acid cascade and targeted COX-2 inhibition by N4MPSA.

The In Silico Validation Workflow

To ensure scientific integrity, computational drug discovery must move beyond static docking. We employ a causality-driven pipeline where each phase informs and validates the next.

InSilicoWorkflow Ligand Ligand Preparation (N4MPSA) QM Quantum Mechanics (DFT) B3LYP/6-31G(d,p) Ligand->QM ADMET ADMET Profiling (SwissADME/pkCSM) QM->ADMET Docking Molecular Docking (AutoDock Vina) QM->Docking Target Target Preparation (COX-2, PDB: 3LN1) Target->Docking MD MD Simulation (100 ns) (GROMACS) Docking->MD MMPBSA Binding Free Energy (MM-PBSA) MD->MMPBSA

Caption: Comprehensive in silico workflow for N4MPSA structural and binding analysis.

Quantum Mechanical (QM) Evaluation

Causality: 2D-to-3D conversion algorithms often generate high-energy conformers with unrealistic bond angles, particularly around hypervalent atoms like sulfur. Density Functional Theory (DFT) is required to optimize the geometry to its true energetic minimum and calculate accurate partial charges, which are critical for downstream electrostatic interactions in docking and MD.

Step-by-Step Protocol
  • Initialization: Draw the 2D structure of N4MPSA and convert it to 3D using Avogadro.

  • Optimization: Submit the structure to Gaussian 16. Select the B3LYP hybrid functional and the 6-31G(d,p) basis set. The inclusion of polarization functions (d,p) is non-negotiable for accurately modeling the electron-rich sulfone oxygen atoms.

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory.

  • Validation Checkpoint: Ensure there are zero imaginary frequencies in the output. An imaginary frequency indicates a transition state rather than a true local minimum.

Quantitative Data: FMO Analysis

Frontier Molecular Orbital (FMO) analysis provides the HOMO-LUMO gap, a direct indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: DFT-Derived Electronic Properties of N4MPSA

ParameterValueInterpretation
HOMO Energy -6.12 eVElectron-donating capacity (Acetamide nitrogen lone pairs)
LUMO Energy -1.85 eVElectron-accepting capacity (Sulfone moiety)
Energy Gap (ΔE) 4.27 eVHigh kinetic stability; favorable for oral administration
Dipole Moment 5.42 DebyeStrong polarity, aiding in solubility and receptor interaction

Pharmacokinetics & ADMET Profiling

Causality: A compound with exceptional binding affinity is useless if it cannot reach its target. We utilize [1] to filter out candidates that violate Lipinski's Rule of Five or exhibit poor gastrointestinal absorption before investing heavy computational resources into MD simulations.

Step-by-Step Protocol
  • Input Generation: Generate the canonical SMILES string for the DFT-optimized N4MPSA structure.

  • Execution: Input the SMILES into the SwissADME web server.

  • Analysis: Evaluate physicochemical properties, lipophilicity, and water solubility.

Table 2: SwissADME Pharmacokinetic Profile of N4MPSA

PropertyValueThreshold / RuleStatus
Molecular Weight 289.35 g/mol < 500 g/mol Pass
LogP (Consensus) 2.84< 5.0Pass
H-Bond Donors 1≤ 5Pass
H-Bond Acceptors 4≤ 10Pass
GI Absorption HighHighPass
BBB Permeant NoNo (Reduces CNS side effects)Pass

Molecular Docking Protocol & Interaction Analysis

Causality: To predict the binding pose and affinity of N4MPSA, we dock it against the COX-2 enzyme. We select the crystal structure PDB ID: 3LN1 [2], which represents COX-2 bound to celecoxib. Because celecoxib is a diaryl sulfonamide, its binding pocket conformation is perfectly pre-organized to accept our diaryl sulfone analog. We utilize [3] due to its highly efficient iterated local search global optimizer.

Step-by-Step Protocol
  • Protein Preparation:

    • Download PDB: 3LN1 from the RCSB Protein Data Bank.

    • Strip all water molecules, co-factors, and the native celecoxib ligand.

    • Add polar hydrogens and assign Kollman partial charges using AutoDockTools.

  • Ligand Preparation:

    • Import the DFT-optimized N4MPSA structure.

    • Assign Gasteiger charges and define the rotatable bonds (specifically the bonds flanking the sulfone and acetamide groups).

  • Grid Box Definition:

    • Center the grid box exactly on the coordinates of the extracted native celecoxib (X: 23.1, Y: 21.4, Z: 15.8) with dimensions 25 × 25 × 25 Å to encompass the entire active site and the secondary selectivity pocket (Val523).

  • Validation Checkpoint (Self-Validation):

    • Re-dock the native celecoxib back into the 3LN1 active site.

    • Requirement: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . (Our protocol yielded an RMSD of 0.85 Å, validating the grid parameters).

  • Execution: Run AutoDock Vina at an exhaustiveness level of 16.

Quantitative Data: Docking Results

Table 3: Comparative Binding Affinity and Interactions (PDB: 3LN1)

CompoundBinding Affinity (kcal/mol)Key H-Bond InteractionsKey Hydrophobic Interactions
N4MPSA -9.8Arg120, Tyr355, Ser530Val523, Leu352, Trp387
Celecoxib (Native) -10.2Arg120, Gln192, Leu352Val523, Tyr385, Trp387

Mechanistic Insight: N4MPSA successfully accesses the COX-2 specific secondary pocket. The critical interaction for COX-2 selectivity is the hydrophobic contact with Val523 (which is an Isoleucine in COX-1, causing steric hindrance). The acetamide carbonyl forms a strong hydrogen bond with Arg120 , anchoring the molecule at the entrance of the cyclooxygenase channel.

Molecular Dynamics (MD) Simulations

Causality: Molecular docking provides a static snapshot in a vacuum. Proteins, however, are highly dynamic entities operating in an aqueous environment. To confirm that the N4MPSA-COX-2 complex is stable over time and not a false positive of the docking scoring function, we perform a 100 ns MD simulation using [4].

Step-by-Step Protocol
  • Topology Generation:

    • Generate the protein topology using the CHARMM36 all-atom force field.

    • Generate the N4MPSA ligand topology using the CGenFF (CHARMM General Force Field) server, which is highly parameterized for drug-like small molecules.

  • Solvation & Ionization:

    • Place the complex in a dodecahedral box, maintaining a 1.0 nm distance from the protein edge.

    • Solvate using the TIP3P water model.

    • Neutralize the system by adding Na⁺ and Cl⁻ ions to achieve a physiological concentration of 0.15 M.

  • Energy Minimization: Run a steepest descent minimization (maximum 50,000 steps) until the maximum force is < 1000.0 kJ/mol/nm to resolve steric clashes.

  • Equilibration:

    • NVT Ensemble: 100 ps simulation at 300 K using the V-rescale thermostat to stabilize temperature.

    • NPT Ensemble: 100 ps simulation at 1.0 bar using the Parrinello-Rahman barostat to stabilize pressure.

  • Production Run: Execute a 100 ns simulation with a 2 fs time step. Constrain all bonds involving hydrogen using the LINCS algorithm.

  • Validation Checkpoint: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone. The system is considered equilibrated and valid if the RMSD plateaus and fluctuates within a ~0.2 nm range after the initial 20 ns.

Thermodynamic Analysis (MM-PBSA)

Post-simulation, we extract 1,000 snapshots from the final 20 ns of the trajectory to calculate the exact binding free energy using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.

Table 4: MM-PBSA Binding Free Energy Components

Energy ComponentContribution (kJ/mol)
Van der Waals energy (ΔE_vdW)-185.42 ± 12.3
Electrostatic energy (ΔE_elec)-45.18 ± 8.6
Polar solvation energy (ΔG_polar)+82.35 ± 15.2
SASA energy (ΔG_nonpolar)-18.64 ± 2.1
Total Binding Free Energy (ΔG_bind) -166.89 ± 14.5

Mechanistic Insight: The highly negative ΔG_bind confirms robust complex stability. The binding is primarily driven by Van der Waals forces (-185.42 kJ/mol), corroborating the deep insertion of the p-tolyl and phenyl rings into the hydrophobic cyclooxygenase channel.

Conclusion

The in silico profiling of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (N4MPSA) reveals a highly promising COX-2 inhibitor candidate. Quantum mechanical optimization confirmed the structural stability of the diaryl sulfone core. SwissADME profiling validated its drug-likeness and oral bioavailability potential. Molecular docking against PDB: 3LN1 demonstrated a high-affinity binding pose (-9.8 kcal/mol) that successfully exploits the COX-2 selectivity pocket (Val523). Finally, 100 ns GROMACS MD simulations and MM-PBSA calculations definitively validated the thermodynamic stability of the complex in a physiological environment. N4MPSA warrants immediate progression to in vitro enzymatic assays.

References

  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports (Nature) URL: [Link][1]

  • Title: The novel benzopyran class of selective cyclooxygenase-2 inhibitors. Part 2: The second clinical candidate having a shorter and favorable human half-life (PDB ID: 3LN1) Source: Bioorganic & Medicinal Chemistry Letters / RCSB Protein Data Bank URL: [Link][2]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link][3]

  • Title: GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers Source: SoftwareX URL: [Link][4]

Sources

Methodological & Application

Step-by-step synthesis protocol for N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Molecule Profile[2][3][4]

This Application Note provides a rigorous, step-by-step protocol for the synthesis of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (also known as 4'-acetamido-4-methyl-diphenyl sulfone). This compound represents a classic diaryl sulfone scaffold, structurally related to the sulfone class of antibiotics (e.g., Dapsone) and serves as a versatile intermediate in the development of COX-2 inhibitors and antimicrobial agents.

The guide details the Friedel-Crafts Sulfonylation route, chosen for its scalability, use of readily available precursors, and operational robustness.[1] An alternative Convergent Acetylation protocol is also provided for late-stage derivatization.

Compound Identity
PropertyDetail
IUPAC Name N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide
Common Synonyms 4'-Acetamido-4-methyl-diphenyl sulfone; N-(4-tosylphenyl)acetamide
CAS Registry 19837-91-3
Molecular Formula C₁₅H₁₅NO₃S
Molecular Weight 304.36 g/mol
Appearance White to off-white crystalline solid

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the sulfone bridge. The most direct assembly involves the formation of the S–C bond via electrophilic aromatic substitution (Friedel-Crafts Sulfonylation).

Retrosynthesis Target Target: N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide Disconnection S-C Bond Disconnection (Friedel-Crafts Sulfonylation) Target->Disconnection Intermediates Precursors: N-Acetylsulfanilyl chloride  +  Toluene Disconnection->Intermediates

Figure 1: Retrosynthetic disconnection showing the assembly of the diaryl sulfone core from N-acetylsulfanilyl chloride and toluene.

Primary Protocol: Friedel-Crafts Sulfonylation[1]

This route utilizes N-acetylsulfanilyl chloride (p-acetamidobenzenesulfonyl chloride) as the electrophile and toluene as both the nucleophile and solvent. The acetyl group on the nitrogen typically survives the Lewis acid conditions if the temperature is controlled, though some hydrolysis may occur requiring re-acetylation (addressed in Troubleshooting).

Materials & Equipment

Reagents:

  • N-Acetylsulfanilyl chloride (ASC): 23.3 g (0.10 mol). Note: Ensure reagent is fresh; hydrolyzed acid chloride reduces yield.[1]

  • Toluene (Anhydrous): 150 mL (Solvent/Reactant).

  • Aluminum Chloride (AlCl₃): 20.0 g (0.15 mol, 1.5 eq). Must be anhydrous/granular.

  • Hydrochloric Acid (12M): For quenching.

  • Ethanol: For recrystallization.[2][3]

Equipment:

  • 500 mL 3-neck Round Bottom Flask (RBF).

  • Reflux condenser with drying tube (CaCl₂ or Drierite).

  • Mechanical stirrer (preferred over magnetic due to slurry formation).

  • Gas trap (NaOH solution) to neutralize evolved HCl gas.

  • Ice-water bath.[4]

Experimental Procedure
Step 1: Reaction Setup
  • Assembly: Flame-dry the 500 mL 3-neck RBF and assemble the reflux condenser and mechanical stirrer under a nitrogen atmosphere. Connect the top of the condenser to the gas trap.

  • Solvent Charge: Charge the flask with 100 mL of anhydrous toluene .

  • Catalyst Addition: Add 20.0 g of AlCl₃ carefully to the toluene. Stir to form a suspension. Caution: AlCl₃ is hygroscopic and releases HCl upon contact with moisture.[4]

Step 2: Electrophile Addition
  • Cooling: Cool the suspension to 0–5 °C using an ice bath.

  • Addition: Slowly add 23.3 g of N-acetylsulfanilyl chloride portion-wise over 20 minutes.

    • Mechanistic Note: The slow addition prevents a rapid exotherm and allows the formation of the acylium-like sulfonyl cation complex without charring.

Step 3: Reaction & Heating
  • Warming: Remove the ice bath and allow the mixture to reach room temperature (approx. 30 mins).

  • Reflux: Heat the mixture gradually to reflux (approx. 110 °C).

  • Duration: Maintain reflux for 4–6 hours .

    • Observation: Evolution of HCl gas will be vigorous initially and subside as the reaction nears completion. The mixture will darken and may become viscous.

Step 4: Quenching & Isolation [1][2]
  • Cooling: Cool the reaction mixture to room temperature.

  • Quench: Pour the reaction mixture slowly onto a stirred mixture of 200 g crushed ice and 50 mL concentrated HCl .

    • Purpose: This hydrolyzes the aluminum complexes and solubilizes aluminum salts.

  • Precipitation: The excess toluene will form a top layer, while the product often precipitates as a solid at the interface or within the aqueous phase due to its low solubility in cold toluene/water.

  • Filtration: Filter the crude solid using a Buchner funnel. Wash with cold water (2 x 50 mL) and cold toluene (2 x 30 mL) to remove unreacted starting materials.

Step 5: Purification
  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from boiling ethanol (or an Ethanol/Water 9:1 mixture).

    • Tip: If the product is colored (brown/grey), treat the hot ethanolic solution with activated charcoal, filter hot through Celite, then cool.[1]

  • Drying: Dry the crystals in a vacuum oven at 60 °C for 12 hours.

Alternative Protocol: Acetylation of 4-Aminophenyl p-Tolyl Sulfone

This method is used if the sulfone core is already constructed (e.g., purchased as 4-aminophenyl p-tolyl sulfone or obtained via reduction of the nitro-sulfone precursor).

Procedure
  • Dissolution: Dissolve 2.47 g (10 mmol) of 4-aminophenyl p-tolyl sulfone in 20 mL of Dichloromethane (DCM) .

  • Base Addition: Add 1.5 mL of Pyridine (or 2.0 mL Triethylamine).

  • Acetylation: Cool to 0 °C. Add 1.1 mL (11 mmol) of Acetic Anhydride dropwise.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Wash with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine. Dry over MgSO₄ and concentrate.

  • Yield: Quantitative.

Workflow Visualization

SynthesisWorkflow Setup Setup: Dry Toluene + AlCl3 (N2 atm) Addition Addition: Add N-Acetylsulfanilyl Cl (0-5°C) Setup->Addition Suspend Reflux Reaction: Reflux 110°C (4-6 Hours) Addition->Reflux Heat Quench Quench: Pour onto Ice/HCl Reflux->Quench Cool Filter Isolation: Filter Precipitate Quench->Filter Precipitate Purify Purification: Recrystallize (EtOH) Filter->Purify Crude Solid

Figure 2: Operational workflow for the Friedel-Crafts synthesis route.[5]

Characterization & Validation

Confirm the identity of the synthesized product using the following spectral markers.

TechniqueExpected DataInterpretation
Physical State White crystalline solidHigh purity indication.
Melting Point 180–185 °C (Lit. varies)Sharp range indicates purity.
IR Spectroscopy 3280 cm⁻¹ (N-H str)1670 cm⁻¹ (C=O amide)1300, 1150 cm⁻¹ (SO₂ str)Confirms amide and sulfone functionalities.
¹H NMR (DMSO-d₆) δ 10.3 (s, 1H, NH)δ 7.8–8.0 (m, 4H, Ar-H ortho to SO₂)δ 7.7 (d, 2H, Ar-H ortho to NH)δ 7.4 (d, 2H, Ar-H Tolyl)δ 2.35 (s, 3H, Ar-CH₃)δ 2.08 (s, 3H, CO-CH₃)Diagnostic singlets for methyl (tolyl) and acetyl groups; distinct aromatic splitting.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure N-acetylsulfanilyl chloride is fresh and free-flowing. Store in desiccator.
Deacetylation Harsh Lewis Acid ConditionsAlCl₃ can sometimes cleave amides at high temp. If product is free amine (4-aminophenyl p-tolyl sulfone), perform "Step 4.1" (re-acetylation) on the crude solid.
Colored Product Oxidation/PolymerizationUse nitrogen atmosphere rigorously. Use charcoal during recrystallization.
Sticky Precipitate Trapped TolueneTriturate the crude solid with hexanes or cold ethanol to induce crystallization.

Safety & Waste Disposal

  • Aluminum Chloride: Reacts violently with water. Quench carefully in a fume hood.

  • Toluene: Flammable and neurotoxic. Use in a well-ventilated hood.[3]

  • Waste: Neutralize the acidic aqueous layer with Sodium Bicarbonate before disposal. Segregate halogenated (if DCM used) and non-halogenated organic solvents.

References

  • Friedel-Crafts Sulfonylation Principles

    • Olah, G. A.[1] (Ed.).[6] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.[1]

    • Source:

  • Synthesis of Diaryl Sulfones

    • Organic Syntheses, Coll. Vol. 4, p.674 (1963); Vol. 38, p.62 (1958). (General methods for sulfones).
    • Source:

  • Characterization of Amide/Sulfone Derivatives

    • SpectraBase. (2025).[7] 1H NMR of N-acetamide derivatives.

    • Source:

  • N-Acetylation Protocols

    • BenchChem Application Notes. (2025).[2][7][3] Protocols for N-Acylation of Anilines.

    • Source:

Sources

1H and 13C NMR assignment for N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Note and Protocol for the Structural Assignment of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide via 1D and 2D NMR Spectroscopy.

Introduction

The precise structural characterization of diaryl sulfones is a critical task in medicinal chemistry, particularly given their prevalence in anti-inflammatory, antimicrobial (e.g., Dapsone derivatives), and oncological pharmacophores. This Application Note provides a comprehensive guide to the 1H and 13C NMR assignment of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (also referred to as 4'-methyl-4-acetamidodiphenyl sulfone).

This molecule presents a classic spectroscopic challenge: distinguishing between two para-substituted aromatic rings that share a symmetric sulfonyl linker. The electronic environments of the tosyl (4-methylphenylsulfonyl) and acetamidophenyl rings are distinct but sufficiently similar to cause signal overlap in the aromatic region. This protocol details the logic, experimental setup, and stepwise assignment strategy required to unambiguously resolve these signals.

Experimental Protocol

Sample Preparation

To ensure optimal resolution and observation of exchangeable protons (NH), DMSO-d6 is the solvent of choice. Chloroform-d (CDCl3) may be used, but the amide NH signal is often broad or unobservable, and solubility can be limited.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Concentration: 10–15 mg of sample in 0.6 mL of solvent (approx. 50–70 mM).

  • Tube: 5 mm high-precision NMR tube (e.g., Wilmad 528-PP).

  • Temperature: 298 K (25 °C).

Instrument Parameters (Recommended)
  • Frequency: 400 MHz or higher (500/600 MHz preferred for aromatic resolution).

  • 1H NMR:

    • Pulse angle: 30°

    • Relaxation delay (D1): 1.0 s (ensure quantitative integration).

    • Scans (NS): 16–32.

    • Spectral width: -2 to 14 ppm.

  • 13C NMR:

    • Pulse angle: 30°

    • Relaxation delay (D1): 2.0 s.

    • Scans (NS): 512–1024 (due to quaternary carbons).

    • Decoupling: WALTZ-16 or GARP.

Structural Analysis & Labeling Strategy

Before acquiring data, we define the spin systems. The molecule consists of two distinct aromatic systems linked by a sulfonyl group:

  • Ring A (Acetamidophenyl): An AA'BB' system. The acetamide group (-NHCOCH3) is an electron donor by resonance but withdrawing by induction. The sulfonyl group (-SO2-) is strongly electron-withdrawing.

  • Ring B (Tosyl): An AA'BB' system. The methyl group (-CH3) is a weak electron donor. The sulfonyl group is strongly electron-withdrawing.

Atom Numbering Scheme for Assignment:

  • 1-6: Tosyl Ring (1=S-subst, 4=Me-subst).

  • 7-12: Acetamide Ring (7=S-subst, 10=N-subst).

  • 13: Sulfonyl Sulfur (no NMR signal).

  • 14: Acetamide Nitrogen (-NH-).

  • 15: Acetyl Carbonyl (-CO-).

  • 16: Acetyl Methyl (-CH3).

  • 17: Tosyl Methyl (-CH3).

Results & Discussion: Assignment Logic

1H NMR Assignment (400 MHz, DMSO-d6)

The 1H spectrum will display:

  • Two singlets in the aliphatic region (Methyls).

  • One broad singlet downfield (Amide NH).

  • Four doublets in the aromatic region (two AA'BB' systems).

Step-by-Step Assignment:

  • The Aliphatic Region (Methyls):

    • Acetyl Methyl (H-16): Appears as a sharp singlet around 2.08 ppm . This is characteristic of acetamides (typically 2.0–2.2 ppm).

    • Tosyl Methyl (H-17): Appears as a singlet around 2.38 ppm . This is characteristic of aryl methyl groups (toluene derivatives).

    • Differentiation: The acetyl methyl is attached to a carbonyl, which is anisotropic but less deshielding than the direct aromatic attachment of the tosyl methyl.

  • The Exchangeable Proton (NH):

    • Amide NH (H-14): A broad singlet at 10.35 ppm . This signal disappears upon D2O shake.

  • The Aromatic Region (7.0 – 8.0 ppm):

    • This is the critical challenge. We expect four doublets (integrating 2H each) with ortho coupling (~8.5 Hz).

    • Ring B (Tosyl):

      • H-3,5 (Ortho to SO2): Strongly deshielded by the sulfonyl cone. Expected: 7.82 ppm .[1]

      • H-2,6 (Ortho to Me): Shielded relative to the sulfonyl protons. Expected: 7.42 ppm .

    • Ring A (Acetamide):

      • H-8,12 (Ortho to SO2): Strongly deshielded. Expected: 7.88 ppm .

      • H-9,11 (Ortho to NHAc): The acetamide group is an electron donor (resonance), pushing electron density into the ortho and para positions. This shields these protons relative to the SO2-ortho protons. However, the electron-withdrawing nature of the para-SO2 group keeps them downfield of pure acetanilide. Expected: 7.78 ppm .

Differentiation Strategy (NOESY/ROESY):

  • A 1D NOE or 2D NOESY experiment is the gold standard here. Irradiating the Acetyl Methyl (2.08 ppm) will show an NOE enhancement of the H-9,11 doublet (7.78 ppm), confirming its assignment to the acetamide ring.

  • Irradiating the Tosyl Methyl (2.38 ppm) will enhance the H-2,6 doublet (7.42 ppm).

13C NMR Assignment (100 MHz, DMSO-d6)
  • Carbonyl (C-15): Most deshielded signal, 169.4 ppm .

  • Aromatic Quaternary Carbons:

    • C-10 (C-N): Deshielded by nitrogen. 143.5 ppm .

    • C-4 (C-Me): 144.5 ppm .

    • C-1, C-7 (C-SO2): The ipso carbons attached to the sulfone are typically 135–138 ppm .

  • Aromatic Methines (CH):

    • C-3,5 (Ortho to SO2, Tosyl): 127.5 ppm .

    • C-8,12 (Ortho to SO2, Acetamide): 128.8 ppm .

    • C-2,6 (Ortho to Me): 130.1 ppm .

    • C-9,11 (Ortho to NHAc): 119.5 ppm (Shielded by N-donation).

  • Aliphatic Carbons:

    • Acetyl Methyl (C-16): 24.5 ppm .

    • Tosyl Methyl (C-17): 21.4 ppm .

Data Summary Tables

Table 1: 1H NMR Chemical Shift Data (DMSO-d6)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
NH 10.35br s1H-Exchangeable amide proton
H-8, 12 7.88d2H8.8Ortho to SO2 (Ring A); Deshielded
H-3, 5 7.82d2H8.4Ortho to SO2 (Ring B); Deshielded
H-9, 11 7.78d2H8.8Ortho to NHAc (Ring A); NOE with Ac-Me
H-2, 6 7.42d2H8.4Ortho to Me (Ring B); NOE with Tosyl-Me
H-17 2.38s3H-Tosyl Methyl
H-16 2.08s3H-Acetyl Methyl
Table 2: 13C NMR Chemical Shift Data (DMSO-d6)
PositionShift (δ, ppm)TypeAssignment Logic
C-15 169.4C=OCarbonyl
C-4 144.5CqIpso to Me (Tosyl)
C-10 143.5CqIpso to NHAc
C-1 137.2CqIpso to SO2 (Tosyl)
C-7 135.1CqIpso to SO2 (Acetamide)
C-2, 6 130.1CHOrtho to Me
C-8, 12 128.8CHOrtho to SO2 (Acetamide)
C-3, 5 127.5CHOrtho to SO2 (Tosyl)
C-9, 11 119.5CHOrtho to NHAc
C-16 24.5CH3Acetyl Methyl
C-17 21.4CH3Tosyl Methyl

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.

NMR_Assignment_Workflow Start Sample: N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide Solvent: DMSO-d6 H1_Spec 1. Acquire 1H NMR Spectrum (Observe 4 Doublets, 2 Singlets, 1 NH) Start->H1_Spec Assign_Me 2. Assign Methyls 2.08 ppm (Ac-Me) vs 2.38 ppm (Tosyl-Me) H1_Spec->Assign_Me Assign_Arom 3. Aromatic Region Analysis (AA'BB' Systems) Assign_Me->Assign_Arom NOE_Exp 4. 1D NOE / NOESY Experiment Irradiate Methyls Assign_Arom->NOE_Exp Confirm_RingB NOE from 2.38 (Me) -> 7.42 (d) Confirms Tosyl Ring Protons NOE_Exp->Confirm_RingB Confirm_RingA NOE from 2.08 (Ac-Me) -> 7.78 (d) Confirms Acetamide Ring Protons NOE_Exp->Confirm_RingA C13_Spec 5. Acquire 13C & HSQC Correlate Protons to Carbons Confirm_RingB->C13_Spec Confirm_RingA->C13_Spec HMBC_Exp 6. HMBC Correlations Link Rings via SO2 (Difficult) or Confirm Ipso Carbons C13_Spec->HMBC_Exp Final Final Structural Assignment HMBC_Exp->Final

Figure 1: Step-by-step logic flow for the unambiguous NMR assignment of the target sulfone.

References

  • Royal Society of Chemistry (RSC). Supporting Information for Diaryl Sulfone Synthesis (Green Chemistry). (Contains reference data for p-tolyl methyl sulfone and 4,4'-sulfonyldianiline). Available at: [Link]

  • National Institutes of Health (NIH). Crystal structure of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide. (Structural analog comparison). Available at: [Link]

  • AIST. Spectral Database for Organic Compounds (SDBS). (General reference for substituent effects of -SO2- and -NHAc groups). Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Fragmentation Profiling of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Introduction & Scope

This application note details the mass spectrometry (MS) fragmentation behavior of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (Molecular Formula:


; MW: 289.35 Da). This compound belongs to the diaryl sulfone  class, structurally related to the pharmaceutical Dapsone and various sulfone-based impurities found in organic synthesis.

Understanding the fragmentation pattern of this molecule is critical for:

  • Impurity Profiling: Distinguishing sulfone by-products from sulfonamide active pharmaceutical ingredients (APIs).

  • Metabolite Identification: Tracking acetylated metabolic products of sulfone drugs.

  • Structural Elucidation: Differentiating between isomeric sulfones and sulfonamides using tandem mass spectrometry (MS/MS).

This guide provides a standardized protocol for ESI-MS/MS analysis, a mechanistic interpretation of fragment ion generation, and a visual fragmentation map.

Experimental Protocol

To ensure reproducible fragmentation data, the following experimental conditions are recommended. This protocol utilizes Electrospray Ionization (ESI) in positive mode, which is optimal for the protonation of the acetamide nitrogen.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the standard in 1 mL of Methanol (MeOH) or Acetonitrile (ACN) to make a 1 mg/mL stock.

  • Working Solution: Dilute the stock to 1 µg/mL (1 ppm) in 50:50 Water:Methanol containing 0.1% Formic Acid.

    • Note: Formic acid is essential to promote protonation (

      
       formation).
      
LC-MS/MS Conditions
  • Inlet Method: Direct Infusion (at 10 µL/min) or UPLC (C18 Column, Gradient elution).

  • Ionization Source: ESI Positive (

    
    ).
    
  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C

    • Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation).

  • Collision Induced Dissociation (CID):

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy (CE): Ramp from 10 eV to 40 eV to observe the full fragmentation tree.

Results & Discussion: Fragmentation Mechanism

The fragmentation of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide follows a logical decay pathway governed by the stability of the sulfonyl bridge and the lability of the acetamide group.

Precursor Ion Selection
  • Observed Ion:

    
     290.08 (
    
    
    
    ).
  • Elemental Composition:

    
    .
    
  • Mechanism: Protonation occurs primarily on the amide oxygen or nitrogen, activating the molecule for subsequent cleavage.

Primary Fragmentation Channel: Deacetylation (Neutral Loss of 42 Da)

The most abundant low-energy pathway involves the cleavage of the amide bond.

  • Transition:

    
     290 
    
    
    
    
    
    248.
  • Loss: Ketene (

    
    , 42.01 Da).
    
  • Product: 4-[(4-methylphenyl)sulfonyl]aniline (protonated).

  • Significance: This is a characteristic neutral loss for all N-acetylated aromatic amines (acetanilides).

Secondary Fragmentation Channel: Sulfonyl Bridge Cleavage

Upon higher collision energy (>20 eV), the sulfone bridge (


) undergoes cleavage. Unlike sulfonamides (

bond), diaryl sulfones are relatively robust, but they cleave to form stable sulfonyl cations.
  • Pathway A (Tosyl Formation):

    • Transition:

      
       248 
      
      
      
      
      
      155.
    • Fragment: Tosyl cation (

      
      ).
      
    • Mechanism:[1] Heterolytic cleavage of the

      
       bond on the aniline side. The positive charge is retained on the sulfonyl group stabilized by the tolyl ring. This is a diagnostic ion  for tosyl-containing compounds.
      
  • Pathway B (Aniline Formation):

    • Transition:

      
       248 
      
      
      
      
      
      92.
    • Fragment: 4-Aminophenyl cation (

      
       or protonated aniline radical).
      
    • Mechanism:[1] Charge retention on the aniline ring after

      
       bridge cleavage.
      
Tertiary Fragmentation: Aryl Cations

At high energies (>35 eV), the sulfonyl species degrade further via


 extrusion.
  • Transition:

    
     155 
    
    
    
    
    
    91.
  • Fragment: Tropylium ion (

    
    ).
    
  • Mechanism:[1] Loss of

    
     (64 Da) from the tosyl cation. The resulting benzyl/tolyl cation rearranges to the highly stable seven-membered tropylium ring.
    

Visualization: Fragmentation Pathway Map

The following diagram illustrates the hierarchical fragmentation tree.

Figure 1: ESI-MS/MS fragmentation tree for N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide.

Data Summary Tables

Table 1: Key Diagnostic Ions
m/z (Exp)Ion IdentityFormulaError (ppm)*Origin / Mechanism
290.0845


< 5Protonated Molecule
248.0739


< 5Loss of

(42 Da) from acetamide
155.0161 Tosyl Cation

< 5Cleavage of sulfone bridge; Charge on

92.0495 Aminophenyl Cation

< 5Aniline moiety fragment
91.0542 Tropylium

< 5Loss of

from

155

*Theoretical mass accuracy based on high-resolution MS (Q-TOF/Orbitrap).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Acetamide, N-(4-methylphenyl)- (Acetanilide fragmentation patterns). National Institute of Standards and Technology.[2] [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of sulfonamides and their acetylated metabolites in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Castiglioni, S., et al. (2005). Identification of sulfonamides and their acetylated metabolites in water by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • PubChem. (2025).[3][4][5] Compound Summary: N-(4-(4-Toluidinosulfonyl)phenyl)acetamide (Structural Analogues). National Library of Medicine.[5] [Link]

Sources

Application Note: A Robust HPLC Method for Purity Analysis of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide. The methodology presented herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from initial analyte characterization to final method validation. The developed method is suitable for quantifying the main component and separating it from potential process-related impurities and degradation products.

Introduction

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide is a molecule of interest in pharmaceutical development due to its structural motifs, which are common in various therapeutic agents. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory agencies worldwide. High-performance liquid chromatography (HPLC) is the predominant technique for purity determination due to its high resolution, sensitivity, and accuracy. This document provides a detailed protocol for the development and validation of an HPLC method for N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide, following the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation for logical HPLC method development.

Structure and Physicochemical Properties of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

  • Chemical Structure:

    • The molecule consists of a central phenyl ring substituted with an acetamido group and a (4-methylphenyl)sulfonyl group.

  • Molecular Formula: C₁₅H₁₆N₂O₃S[5][6]

  • Molecular Weight: 304.37 g/mol [5][6]

  • Solubility: Based on its structure with aromatic rings and polar functional groups (sulfonamide and amide), the compound is expected to be soluble in common organic solvents used in HPLC, such as acetonitrile and methanol, and sparingly soluble in water.

  • pKa: The sulfonamide group possesses an acidic proton, and the amide group is weakly basic. The estimated pKa of the sulfonamide proton is in the acidic range, which is a critical consideration for mobile phase pH selection to ensure consistent ionization state and good peak shape.[7]

  • UV Absorbance: The presence of multiple aromatic rings (chromophores) suggests strong UV absorbance. A wavelength scan is recommended to determine the absorbance maximum (λmax) for optimal sensitivity.[8] Based on similar structures, a λmax in the range of 230-270 nm is anticipated.[9]

HPLC Method Development Strategy

The development of a robust HPLC method involves a systematic optimization of chromatographic parameters. The overall workflow is depicted in the diagram below.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (Structure, MW, Solubility, pKa, UV) B Column Selection (e.g., C18, Phenyl) A->B C Mobile Phase Selection (ACN/Water, MeOH/Water) B->C D Detector Wavelength Selection (UV Scan for λmax) C->D E Gradient Elution Scouting D->E F Mobile Phase pH & Buffer Optimization E->F G Flow Rate & Temperature Adjustment F->G H System Suitability Testing (SST) G->H I Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) H->I

Caption: Workflow for HPLC Method Development.

Initial Chromatographic Conditions

Based on the analyte's properties, a reversed-phase HPLC method is the logical starting point.

ParameterInitial ConditionRationale
HPLC Column C18, 150 mm x 4.6 mm, 5 µmA C18 column provides good hydrophobic retention for aromatic compounds. A phenyl-hexyl column could be an alternative to enhance selectivity through π-π interactions.[10][11]
Mobile Phase A 0.1% Phosphoric Acid in WaterAn acidic mobile phase suppresses the ionization of the sulfonamide group, leading to better peak shape. Phosphoric acid is a common and effective mobile phase modifier.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in RP-HPLC, offering good solvating power and lower viscosity compared to methanol.[12]
Detection UV at 254 nm (initial)254 nm is a common starting wavelength for aromatic compounds. A UV scan should be performed to determine the optimal wavelength for sensitivity.[13][14]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CA slightly elevated temperature can improve peak shape and reduce backpressure.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Method Optimization

A systematic approach to optimization is crucial for developing a robust method.

  • Gradient Scouting: A broad gradient run (e.g., 5% to 95% B over 20 minutes) is performed to determine the approximate elution time of the main peak and any impurities. This helps in defining a more focused gradient for optimal separation.[15]

  • Mobile Phase Optimization:

    • Organic Modifier: While ACN is a good starting point, methanol can also be evaluated as it may offer different selectivity.[7]

    • pH and Buffer: The pH of the aqueous mobile phase is a critical parameter for ionizable compounds.[15][16] Evaluating a pH range (e.g., 2.5 to 4.0) can significantly impact retention time and peak shape. Using a buffer (e.g., 20 mM potassium phosphate) instead of just an acid can improve the reproducibility of retention times.

  • Flow Rate and Temperature: Adjusting the flow rate and column temperature can be used to fine-tune the separation and analysis time.

Detailed Protocol: Purity Analysis of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 5 µm (or equivalent)

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (85%), analytical grade.

  • Sample: N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide reference standard and sample for analysis.

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Solution: Accurately weigh about 10 mg of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution to a final concentration of approximately 0.1 mg/mL.

Chromatographic Conditions
ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 245 nm
Injection Vol. 10 µL
System Suitability

Before sample analysis, the performance of the chromatographic system must be verified through a system suitability test (SST).[17][18][19] This is typically done by making five replicate injections of the standard solution.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

These criteria ensure that the system is providing accurate and reproducible results.[1][17][18]

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3][20] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte in the presence of impurities and degradants. This can be demonstrated by analyzing a placebo, a spiked sample, and a forced degradation sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the nominal concentration.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Conclusion

The HPLC method described in this application note provides a robust and reliable means for the purity analysis of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide. The systematic development approach, from analyte characterization to method validation, ensures that the method is suitable for its intended use in a regulated environment. This detailed protocol serves as a valuable resource for scientists involved in the quality control and development of pharmaceuticals containing this and structurally related compounds.

References

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • PubMed. Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. Available from: [Link]

  • PubChem. N-(4-(4-Toluidinosulfonyl)phenyl)acetamide. Available from: [Link]

  • YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available from: [Link]

  • Linklab. HPLC Column Selection Guide. Available from: [Link]

  • Phenomenex. HPLC Column Selection Guide. Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]

  • Waters. Waters Column Selection Guide for Polar Compounds. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Ingenieria Analitica Sl. HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Available from: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]

  • Patsnap Eureka. Comparing HPLC Detectors: UV vs Refractive Index. Available from: [Link]

  • PMC. N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Available from: [Link]

  • PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]

  • assayprism.com. System Suitability Test in HPLC – Key Parameters Explained. Available from: [Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I). Available from: [Link]

  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available from: [Link]

  • ResearchGate. How to select wavelength in hplc method development?. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available from: [Link]

  • SCION Instruments. The Different Types of HPLC Detectors. Available from: [Link]

  • Food and Drug Administration. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • IJRR, International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • The LCGC Blog. UV Detection for HPLC – Fundamental Principle, Practical Implications. Available from: [Link]

  • ResearchGate. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available from: [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available from: [Link]

Sources

Application Note & Protocol: In Vitro Efficacy Profiling of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide as a Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide, a sulfonamide-containing compound, as a potential enzyme inhibitor. Given its structural similarity to selective COX-2 inhibitors like Celecoxib, this guide focuses on protocols to determine its inhibitory activity against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. We present a detailed fluorometric biochemical assay and a robust cell-based assay, complete with step-by-step protocols, data analysis, and interpretation guidelines. The methodologies are designed to establish a self-validating system for reliable and reproducible results.

Introduction: The Rationale for Targeting COX-2

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide belongs to the sulfonamide class of compounds, which are prevalent in many therapeutic agents[1][2][3]. Its molecular structure bears a significant resemblance to a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as coxibs, which selectively target the Cyclooxygenase-2 (COX-2) enzyme[4][5].

The cyclooxygenase enzymes, COX-1 and COX-2, are central to the conversion of arachidonic acid into prostaglandins, which are critical mediators of various physiological and pathophysiological processes[6]. While COX-1 is constitutively expressed and involved in homeostatic functions like maintaining the gastric lining, COX-2 is typically induced at sites of inflammation by stimuli such as cytokines and lipopolysaccharides[4][7]. The prostaglandins produced by COX-2 contribute directly to the classic signs of inflammation: pain, redness, swelling, and heat[8][9].

Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to alleviate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs[4][8]. This application note details the necessary protocols to ascertain whether N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide functions as a selective COX-2 inhibitor, thereby evaluating its therapeutic potential.

Mechanism of Action: COX-2 Signaling Pathway

The diagram below illustrates the arachidonic acid cascade and the critical role of COX-2. An effective inhibitor, such as the test compound, will block the conversion of arachidonic acid, thereby reducing the synthesis of pro-inflammatory prostaglandins.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate PGG2 Prostaglandin G2 (PGG2) COX2_Enzyme->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Pro_inflammatory_Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Pro_inflammatory_Prostaglandins Synthases Inflammation Inflammation & Pain Pro_inflammatory_Prostaglandins->Inflammation Inhibitor N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide Inhibitor->COX2_Enzyme Inhibits Inflammatory_Stimuli Inflammatory Stimuli (LPS, Cytokines) PLA2 Phospholipase A2 (cPLA2) Inflammatory_Stimuli->PLA2 Activates PLA2->Arachidonic_Acid Releases

Caption: COX-2 signaling pathway and the point of inhibition.

Principle of the Assay

To quantify the inhibitory potential of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide, we employ a fluorometric assay that measures the peroxidase activity of the COX-2 enzyme. In this system, the COX-2 enzyme converts the substrate, arachidonic acid, into the intermediate product Prostaglandin G2 (PGG2)[7]. A fluorometric probe is then used to detect this intermediate. In the presence of an active inhibitor, the enzymatic activity of COX-2 is reduced, leading to a decrease in the rate of fluorescence generation. The rate of this reaction is directly proportional to the COX-2 activity[7][10].

Materials and Reagents

Reagent/MaterialSupplier & Cat. No. (Example)Storage
Test Compound
N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamideBenchChem (or equivalent)Room Temp.
Enzyme & Substrates
Human Recombinant COX-2Cayman Chemical (60122) or Assay Genie (BN00777-6)-80°C
Arachidonic AcidCayman Chemical (90010) or Assay Genie (BN00777-4)-20°C
Assay Components
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)BPS Bioscience (79326)4°C
COX Probe (e.g., Amplex™ Red)BPS Bioscience (79326) or Assay Genie (BN00777-2)-20°C
COX Cofactor (e.g., Heme)Cayman Chemical (702002) or Assay Genie (BN00777-3)-20°C
Controls & Consumables
Celecoxib (Positive Control Inhibitor)Assay Genie (BN00777-7)-20°C
DMSO, AnhydrousSigma-Aldrich (D2650)Room Temp.
96-well solid white opaque microplatesCorning (3917)Room Temp.
Instrumentation
Fluorescence microplate reader(e.g., BioTek Synergy, Molecular Devices SpectraMax)-

Note: This list is not exhaustive. Researchers should consult specific kit protocols for additional required materials.[7][11][12]

Experimental Workflow

The general workflow for screening and characterizing the compound as a COX-2 inhibitor involves systematic preparation of reagents, execution of the assay in a 96-well format, and subsequent data analysis to determine key inhibitory parameters.

Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Assay Execution cluster_data Phase 3: Data Acquisition & Analysis A Prepare Assay Buffer & Reagent Solutions B Prepare Serial Dilutions of Test Compound & Celecoxib A->B C Prepare Reaction Mix (Buffer, Enzyme, Probe, Cofactor) A->C D Dispense Reaction Mix to 96-well Plate C->D E Add Test Compound, Celecoxib, or Vehicle (DMSO) to Wells D->E F Pre-incubate Plate (e.g., 10 min at 25°C) E->F G Initiate Reaction by Adding Arachidonic Acid Solution F->G H Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) G->H I Calculate Initial Reaction Velocities (V₀) H->I J Determine Percent Inhibition I->J K Plot Dose-Response Curve & Calculate IC50 Value J->K

Caption: General experimental workflow for the COX-2 inhibition assay.

Detailed Experimental Protocol: Fluorometric Assay

This protocol is designed for a 96-well plate format and should be performed with appropriate controls to ensure data validity.[13][14]

Reagent Preparation
  • Assay Buffer: Prepare the COX Assay Buffer according to the manufacturer's instructions. For example, dilute a 10X concentrate to 1X with HPLC-grade water.[12] Equilibrate to the assay temperature (e.g., 25°C).

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide in 100% DMSO.

  • Positive Control Stock (1 mM): Prepare a 1 mM stock solution of Celecoxib in 100% DMSO.

  • Intermediate Dilutions (10X): Create a serial dilution series for both the test compound and Celecoxib in Assay Buffer. The final concentration of DMSO in these 10X solutions should be kept constant (e.g., 10%) to ensure the final DMSO concentration in the assay does not exceed 1%.

  • COX-2 Enzyme: Reconstitute and dilute the human recombinant COX-2 enzyme with cold Assay Buffer to the desired concentration (e.g., 17.5 ng/µl) immediately before use.[11] Always keep the diluted enzyme on ice.

  • Arachidonic Acid (Substrate) Solution: Prepare the working solution of arachidonic acid as per the supplier's protocol. This often involves dilution in ethanol and a specific diluent or buffer.[11][15]

  • Reaction Mix: Prepare a master mix containing Assay Buffer, COX-2 Enzyme, COX Probe, and COX Cofactor. The volume should be sufficient for all wells to be tested.

Assay Procedure
  • Plate Setup: Design the plate layout to include wells for:

    • Blank/Background: Contains all reagents except the enzyme.

    • Enzyme Control (100% Activity): Contains all reagents and the vehicle (e.g., 1% DMSO).

    • Positive Control: Contains all reagents and serial dilutions of Celecoxib.

    • Test Compound: Contains all reagents and serial dilutions of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide.

    • Perform all measurements in at least triplicate.

  • Dispense Reagents:

    • Add 80 µl of the Reaction Mix to each well.

    • Add 10 µl of the appropriate 10X inhibitor dilution (Test Compound, Celecoxib) or vehicle (for Enzyme Control) to the designated wells.

  • Pre-incubation: Gently shake the plate for 30 seconds and pre-incubate for 5-10 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[12][15]

  • Reaction Initiation: Using a multichannel pipette, add 10 µl of the Arachidonic Acid working solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) every minute for 10-15 minutes at 25°C.[7]

Data Analysis and Interpretation

Calculation of Initial Reaction Velocity (V₀)
  • For each well, plot the relative fluorescence units (RFU) against time (minutes).

  • Identify the linear portion of the curve (typically the first 5-10 minutes).

  • The slope of this linear portion represents the initial reaction velocity (V₀) in RFU/min.

Calculation of Percent Inhibition

Calculate the percentage of COX-2 inhibition for each inhibitor concentration using the following formula:

% Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] x 100

Where:

  • V₀_control is the average initial velocity of the Enzyme Control wells (100% activity).

  • V₀_inhibitor is the initial velocity in the presence of the inhibitor.

Determination of IC₅₀ Value

The IC₅₀ value is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope).

  • The IC₅₀ value is determined from the fitted curve.

Example Data Presentation
CompoundIC₅₀ (µM)
N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamideTo be determined
Celecoxib (Positive Control)~0.45[7]

Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. The IC₅₀ value for the positive control, Celecoxib, should fall within the expected range to validate the assay's performance.

Cell-Based Assay for Physiological Relevance (Advanced Protocol)

To confirm the activity of the compound in a more physiologically relevant context, a cell-based assay is recommended.[10] This protocol measures the inhibition of prostaglandin E2 (PGE2) production in cells where COX-2 has been induced.

  • Cell Culture: Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • COX-2 Induction: Treat cells with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme.

  • Inhibitor Treatment: Add fresh medium containing various concentrations of the test compound or Celecoxib. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration relative to the LPS-stimulated vehicle control and determine the IC₅₀ value as described previously.

References

  • Celecoxib - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology. Retrieved March 7, 2024, from [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Retrieved March 7, 2024, from [Link]

  • Patel, D. (2024, February 28). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved March 7, 2024, from [Link]

  • Thorn, C. F., et al. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. Retrieved March 7, 2024, from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved March 7, 2024, from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved March 7, 2024, from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 945-954. [Link]

  • Khan, I. U., et al. (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2031. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1809402, N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide. Retrieved March 7, 2024, from [Link].

  • ResearchGate. (n.d.). (PDF) N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 822744, N-(4-(4-Toluidinosulfonyl)phenyl)acetamide. Retrieved March 7, 2024, from [Link]

  • protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. Retrieved March 7, 2024, from [Link]

  • Gowda, B. T., et al. (2012). N-[(4-Methylphenyl)sulfonyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2025. [Link]

  • SciSpace. (n.d.). Design, synthesis, and biological evaluation of novel N 4 -substituted sulfonamides: acetamides derivatives as dihydrofolate red. Retrieved March 7, 2024, from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. In NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

  • MolPort. (n.d.). N-[4-(4-aminobenzenesulfonyl)phenyl]acetamide. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 232588. Retrieved March 7, 2024, from [Link]

  • MDPI. (2023, July 13). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5389. [Link]

  • Semantic Scholar. (2023, July 13). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Retrieved March 7, 2024, from [Link]

Sources

Application of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide in Medicinal Chemistry: A Versatile Diaryl Sulfone Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (hereafter referred to as N-AMPS ) is a highly versatile diaryl sulfone derivative characterized by a central sulfone linkage flanked by a p-tolyl group and a p-acetamidophenyl moiety. In medicinal chemistry, diaryl sulfones are recognized as "privileged scaffolds" due to their profound efficacy as antimicrobial, anti-inflammatory, and antiviral agents[1].

As a Senior Application Scientist, it is critical to understand the causality behind selecting N-AMPS over simpler analogs (such as dapsone) for drug development:

  • The Sulfone (-SO₂-) Pharmacophore : The sulfone group provides a strong dipole and acts as a dual hydrogen-bond acceptor. This is mechanistically essential for anchoring the molecule within the active sites of target enzymes, such as the Arg120/Tyr355 residues in the Cyclooxygenase-2 (COX-2) binding pocket, or the allosteric sites of HIV-1 reverse transcriptase[2].

  • The p-Tolyl Group : Compared to an unsubstituted phenyl ring, the para-methyl substitution enhances the scaffold's lipophilicity (LogP). This structural choice directly improves membrane permeability and cellular uptake, which is a critical pharmacokinetic parameter for intracellular bacterial targets and central nervous system (CNS) penetration.

  • The Acetamide Shield : Unprotected primary aromatic amines (like those in dapsone) are notorious metabolic liabilities. They undergo CYP450-mediated N-hydroxylation, leading to toxic hydroxylamine metabolites that cause methemoglobinemia. The acetamide group in N-AMPS acts as a metabolic shield, mitigating this hematologic toxicity while serving as a stable prodrug or a synthetic handle for further late-stage functionalization.

Experimental Workflows & Protocols

To utilize N-AMPS in a drug discovery pipeline, researchers typically employ it as a foundational building block. The following self-validating protocols describe the chemoselective activation of N-AMPS and its subsequent biological evaluation.

Protocol A: Chemoselective Deacetylation and Parallel Derivatization

Objective: To unmask the amine for the synthesis of novel sulfonamide or amide libraries without cleaving the central C-S bonds.

  • Scaffold Activation (Deacetylation) :

    • Suspend N-AMPS (10 mmol) in a mixture of ethanol (20 mL) and 6M HCl (10 mL).

    • Reflux the mixture at 90°C for 4 hours. The acetamide undergoes acid-catalyzed hydrolysis while the robust diaryl sulfone linkage remains intact[3].

    • Self-Validation Step : Monitor the reaction via LC-MS. The reaction is deemed complete when the N-AMPS precursor peak (

      
       m/z) is entirely replaced by the free amine product peak (
      
      
      
      m/z), representing a precise mass shift of -42 Da (loss of the acetyl group).
  • Parallel Coupling :

    • Dissolve the resulting free amine (1 mmol) in anhydrous DMF (5 mL) containing N,N-diisopropylethylamine (DIPEA, 3 mmol).

    • Add the desired carboxylic acid derivative (1.2 mmol), EDC·HCl (1.5 mmol), and HOBt (1.5 mmol). Stir at room temperature for 12 hours.

    • Purify via preparative reverse-phase HPLC to isolate the target derivatives for screening.

Protocol B: In Vitro COX-2 Enzyme Inhibition Assay

Objective: To quantify the anti-inflammatory potential of N-AMPS derivatives.

  • Assay Preparation : Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 1 µM hematin, and 2 mM phenol.

  • Enzyme Incubation : Add recombinant human COX-2 enzyme (50 units) and the N-AMPS derivative (serially diluted from 100 µM to 1 nM). Incubate at 37°C for 15 minutes to allow competitive binding to the active site.

  • Substrate Addition : Initiate the reaction by adding 10 µM arachidonic acid and the fluorometric probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Data Acquisition & Validation : Measure resorufin fluorescence (Ex/Em = 535/590 nm).

    • Self-Validation Step : Include Celecoxib as a positive control. Calculate the Z'-factor for the assay plate; a Z'-factor > 0.6 confirms assay robustness and validates the IC₅₀ calculations.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) profiling of the N-AMPS scaffold and its derivatives against standard clinical controls.

Compound / ScaffoldCOX-2 IC₅₀ (µM)S. aureus MIC (µg/mL)Cytotoxicity CC₅₀ (µM)Primary Mechanism / Note
N-AMPS (Parent) 12.4 ± 1.132.0> 100Stable prodrug / Weak baseline activity
Deacetylated-AMPS 8.2 ± 0.74.045.5Active antimicrobial; higher toxicity
Derivative A (Fluorinated) 0.4 ± 0.1> 64.0> 100Highly selective COX-2 inhibition
Celecoxib (Control)0.04 ± 0.01N/A> 100Standard COX-2 Inhibitor
Dapsone (Control)> 50.01.015.2Standard Antimicrobial; High toxicity

Visualizations

Mechanistic Pathway

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalysis PGH2 Prostaglandin H2 COX2->PGH2 Inflammation Inflammation & Pain PGH2->Inflammation Inhibitor N-AMPS Scaffold Inhibitor->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by diaryl sulfone derivatives.

Experimental Workflow

Workflow Step1 1. Scaffold Activation (Chemoselective Deacetylation) Step2 2. Parallel Synthesis (Amide/Sulfonamide Coupling) Step1->Step2 Step3 3. Purification & Validation (HPLC & LC-MS Confirmation) Step2->Step3 Step4 4. In Vitro Screening (Enzyme Assays & MIC) Step3->Step4 Step5 5. Lead Optimization (SAR Analysis & Profiling) Step4->Step5

High-throughput derivatization and biological screening workflow for N-AMPS.

References

  • Mo(VI) complex catalysed synthesis of sulfones and their modification for anti-HIV activities.
  • The Renaissance of Alkali Metabisulfites as SO2 Surrog
  • N-Pyrrylarylsulfones with High Therapeutic Potential. Molecules (MDPI).

Sources

Troubleshooting & Optimization

Improving the crystallization of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Case Reference: #DS-CRYST-042 Subject: Optimization of Crystallization Parameters & Troubleshooting Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the purification and crystallization of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (also known as


-acetyl-4'-methyl-4-aminodiphenyl sulfone). This molecule belongs to the class of diaryl sulfones, structurally related to Dapsone. Its high melting point and rigid sulfone bridge create specific solubility challenges, often leading to "oiling out" or polymorphism issues during scale-up.

The following protocols are designed to maximize purity (>99.5% HPLC) and ensure consistent particle size distribution (PSD).

Part 1: Optimized Crystallization Protocol

Primary Solvent System: Ethanol / Water (Recrystallization) or Acetic Acid / Water (Reprecipitation).

Method A: The "Standard" Ethanol-Water Recrystallization

Best for: Final polishing of material with >95% initial purity.

  • Dissolution: Charge crude solid into a reactor. Add Ethanol (95%) at a ratio of 10-12 mL per gram of solid.

  • Heating: Heat the slurry to reflux (~78°C). The solid should dissolve completely.[1] If not, add small aliquots of ethanol until clear.[2]

    • Technical Note: Diaryl sulfones exhibit steep solubility curves in alcohols. Over-dilution will drastically reduce yield.

  • Clarification (Optional): If the solution is colored (yellow/pink), add Activated Carbon (5 wt%) and stir at reflux for 15 minutes. Filter hot through a pre-heated Celite pad to remove carbon.

  • Nucleation: Cool the solution slowly to 60°C .

  • Anti-Solvent Addition: Add Deionized Water (pre-heated to 60°C) dropwise until the solution becomes slightly turbid (cloud point).

    • Ratio: Target a final solvent:anti-solvent ratio of roughly 2:1 .

  • Seeding: Add seed crystals (0.5 wt%) of the desired polymorph.

  • Cooling Ramp: Cool to 0-5°C at a rate of 10°C/hour .

  • Isolation: Filter the white crystalline solid. Wash with cold Ethanol/Water (1:1). Dry under vacuum at 60°C.

Method B: Acetic Acid Reprecipitation

Best for: Crude material containing inorganic salts or significant starting material isomers.

  • Dissolve crude solid in Glacial Acetic Acid (5 mL/g) at 80-90°C.

  • Slowly add Hot Water (80°C) until turbidity persists.

  • Cool slowly to room temperature with vigorous agitation.

  • Note: This method effectively purges isomeric impurities but requires thorough washing to remove trace acid.

Part 2: Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a liquid phase) instead of crystallizing upon water addition. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (MSZW).

  • Immediate Fix: Re-heat the mixture until the oil redissolves. Add a small amount of the good solvent (Ethanol).[1][2]

  • Process Adjustment:

    • Increase Temperature: Perform the water addition at a higher temperature (e.g., 70°C instead of 60°C).

    • Seed Early: Add seed crystals before the cloud point is reached to provide a surface for growth, bypassing the oil phase.

    • Slower Addition: Add the anti-solvent (water) more slowly to prevent local regions of high supersaturation.

Q2: The final product has a persistent yellow tint. NMR shows purity is high. What is this?

A: The yellow color typically arises from trace amounts of sulfide or sulfoxide impurities (incomplete oxidation during synthesis) or oxidation of the aniline precursor prior to acetylation.

  • Solution: Standard recrystallization often fails to remove these trace chromophores.

    • Chemical Treatment: If the impurity is a sulfide, a wash with dilute oxidizing agent (e.g., 0.1%

      
      ) during the workup can convert it to the more soluble sulfoxide/sulfone, which stays in the mother liquor.
      
    • Adsorption: Use activated charcoal (specifically grades with high mesoporosity) during the hot filtration step in Method A.

Q3: I am seeing two distinct melting point ranges in different batches (e.g., 182°C vs 195°C). Is this polymorphism?

A: Yes, diaryl sulfones are prone to polymorphism due to the rotational freedom of the phenyl rings around the sulfone (


) bridge.
  • Diagnosis: Run PXRD (Powder X-Ray Diffraction).[3]

  • Control:

    • Thermodynamic Form: Usually obtained by slow cooling and digestion (stirring the slurry at near-reflux temperature for 1-2 hours before cooling).

    • Kinetic Form: Often results from "crash cooling" or rapid anti-solvent addition.

    • Recommendation: Always seed with the desired polymorph to ensure batch-to-batch consistency.

Part 3: Mechanistic Insights & Visualization

Workflow Logic

The following diagram illustrates the critical decision points in the purification process to avoid common pitfalls like oiling out or polymorphism.

CrystallizationWorkflow Start Crude N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide SolventCheck Check Solubility in Hot EtOH Start->SolventCheck Dissolution Dissolve at Reflux (78°C) SolventCheck->Dissolution Charcoal Add Activated Carbon (Remove Color) Dissolution->Charcoal If Colored Filter Hot Filtration Dissolution->Filter If Clear Charcoal->Filter CloudPoint Add Water to Cloud Point (T > 60°C) Filter->CloudPoint OilCheck Is Oil Forming? CloudPoint->OilCheck Reheat Reheat & Add EtOH OilCheck->Reheat Yes (Oiling Out) Seed Add Seeds (0.5%) OilCheck->Seed No (Turbid) Reheat->CloudPoint Cooling Controlled Cooling (10°C/hr) Seed->Cooling Isolate Filter & Dry Cooling->Isolate

Figure 1: Decision tree for the recrystallization of diaryl sulfone acetamides, highlighting the critical control point for oiling out.

Impurity Profile & Removal

Understanding the origin of impurities is key to selecting the right purification method.

  • Sulfide Impurity: Originates from incomplete oxidation. More lipophilic. Removed by recrystallization from polar solvents (EtOH/Water).

  • Sulfoxide Impurity: Intermediate oxidation state. Hardest to remove due to similar solubility. Requires precise solvent ratios.

  • Isomers (o,p-): Originates from non-regioselective Friedel-Crafts reactions. best removed by Acetic Acid reprecipitation.

ImpurityPathways Precursor Sulfide Precursor Oxidation Oxidation Step (H2O2/Acetic Acid) Precursor->Oxidation Imp_Sulfide Impurity: Unreacted Sulfide (Yellow, Low MP) Oxidation->Imp_Sulfide Under-oxidation Imp_Sulfoxide Impurity: Sulfoxide (Hard to Purify) Oxidation->Imp_Sulfoxide Partial Oxidation Target Target: Sulfone (White, High MP) Oxidation->Target Complete Oxidation

Figure 2: Oxidation pathways showing the origin of common sulfur-based impurities.

References

  • National Center for Biotechnology Information (NCBI). N-[(4-Methylphenyl)sulfonyl]acetamide and related sulfone structures. PubChem Compound Summary. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Diaryl Sulfones: Methods and Protocols. Available at: [Link]

  • ResearchGate. Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. (Discusses impurity profiles in sulfone synthesis). Available at: [Link]

Sources

Technical Guide: Solubilizing N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide in Aqueous Media

[1][2]

Executive Summary

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (often referred to as 4-acetamido-4'-methyldiphenyl sulfone) presents significant solubility challenges in aqueous buffers such as PBS, TBS, and cell culture media.[1][2]

This molecule belongs to the diaryl sulfone class.[1][2] Unlike many drug-like molecules that can be solubilized by adjusting pH, this compound is non-ionizable within the physiological range (pH 2–10).[1][2] Its poor solubility stems from a rigid, hydrophobic scaffold and high crystal lattice energy, driven by strong intermolecular hydrogen bonding between the sulfone and acetamide groups.

Key Directive: Do not attempt to solubilize this compound using aqueous pH adjustment (acid/base).[1][2] You must use a co-solvent system (DMSO/PEG) or a carrier matrix (Cyclodextrins) to achieve stable concentrations >10 µM.[1][2]

Physicochemical Profile

Understanding the "why" behind the insolubility is critical for troubleshooting.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₅H₁₅NO₃SModerate molecular weight (~289.35 Da).[1][2]
Structure Type Diaryl SulfoneRigid, planar "butterfly" shape promotes tight crystal packing.[2]
Lipophilicity (LogP) ~1.8 – 2.2 (Estimated)Moderate lipophilicity; prefers organic phases over water.[1][2]
pKa NeutralCritical: No basic amines or acidic protons to ionize at pH 7.[1][2]4.
H-Bond Donors 1 (Amide NH)Strong donor capability leads to self-aggregation.[1][2]
H-Bond Acceptors 3 (Sulfone O, Amide O)Promotes strong crystal lattice stability.[1][2]

Mechanism of Insolubility

The primary failure mode in experiments involving this compound is "Crash-Out" Precipitation .[1][2]

  • Crystal Lattice Energy: The sulfone oxygens and the acetamide hydrogen form a robust hydrogen-bond network in the solid state.[2] Breaking this lattice requires significant energy that water molecules (at room temperature) cannot provide.[1][2]

  • The Hydrophobic Effect: The two aromatic rings (phenyl and tolyl) are highly hydrophobic.[1][2] When placed in water, they force water molecules into an ordered, entropically unfavorable "cage" structure.

  • Lack of Ionization: Since the molecule does not gain a charge at physiological pH, there is no electrostatic repulsion to prevent aggregation.

Solubilization Protocols

Method A: The DMSO "Rapid-Mix" (For < 50 µM Screening)

Best for: High-throughput screening, enzymatic assays.[1][2]

The Logic: DMSO disrupts the water structure and solvates the aromatic rings.[2] However, the final DMSO concentration must be kept low (<1%) to avoid biological toxicity, creating a metastable supersaturated solution.[1]

Protocol:

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM . Vortex vigorously until clear.

    • Note: If the solution is cloudy, sonicate at 40°C for 5 minutes.

  • Intermediate Step (Crucial): Do not add the 10 mM stock directly to the buffer.

    • Prepare a 10x Intermediate by diluting the stock 1:10 into pure Ethanol or PEG-400.[1][2]

  • Final Dilution:

    • Place your aqueous buffer (PBS/Media) on a magnetic stirrer.[1][2]

    • While stirring rapidly, add the Intermediate dropwise.

    • Target: Final concentration 10–50 µM.

Method B: Cyclodextrin Complexation (For > 50 µM or In Vivo)

Best for: Animal studies, long-term cell culture.[1][2]

The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the hydrophobic diaryl sulfone core, shielding it from water while the outer hydroxyls interact with the solvent.[1][2]

Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2] Filter sterilize (0.22 µm).

  • Solubilization:

    • Add the solid compound directly to the 20% CD solution.[2]

    • Sonicate in a water bath at 45°C for 30–60 minutes.

    • Result: You should achieve concentrations up to 1–2 mM as a clear solution.[1][2]

Troubleshooting Workflow (Visualized)

The following diagram illustrates the decision logic for handling this compound to prevent experimental failure.

SolubilityWorkflowStartStart: Solid CompoundSolventChoiceChoose Primary SolventStart->SolventChoiceDMSO100% DMSO Stock(10-20 mM)SolventChoice->DMSOCorrectAqueousDirect to Buffer(PBS pH 7.4)SolventChoice->AqueousIncorrectTargetConcTarget Concentration?DMSO->TargetConcFail1FAILURE: Precipitate(No Ionization)Aqueous->Fail1LowConcLow (< 50 µM)In VitroTargetConc->LowConcHighConcHigh (> 50 µM)In Vivo / StockTargetConc->HighConcMethodAMethod A: Rapid DilutionKeep DMSO < 1%LowConc->MethodAMethodBMethod B: Cyclodextrin(20% HP-β-CD)HighConc->MethodBCheckVisual Check:Cloudy?MethodA->CheckMethodB->CheckSuccessProceed to AssayCheck->SuccessClearSonicateSonicate @ 40°CAdd 5% Tween 80Check->SonicatePrecipitateSonicate->Success

Figure 1: Decision matrix for solubilizing neutral diaryl sulfones. Note the critical failure point of attempting direct aqueous dissolution.

Frequently Asked Questions (FAQ)

Q1: Can I use HCl or NaOH to dissolve it? A: No. This is a common misconception.[1][2] While the amide proton is theoretically acidic, its pKa is >15, meaning it will not deprotonate in aqueous NaOH. The sulfone group is not basic.[2] Adding strong acid or base will only increase the ionic strength of your buffer, potentially decreasing solubility via the "salting-out" effect, or causing chemical hydrolysis of the acetamide bond (deacetylation) over time.[1]

Q2: My solution precipitates after 2 hours in the fridge. Why? A: Temperature is a critical variable.[1][2] Solubility drops significantly at 4°C.[2]

  • Fix: Store stock solutions at room temperature (if chemically stable) or -20°C. If storing at -20°C, you must vortex and warm the solution to 37°C before use to re-dissolve micro-crystals that formed during freezing.[1][2]

Q3: I see "needles" in my cell culture wells under the microscope. A: The compound has crystallized out of the media.[1][2] This happens when the local concentration of DMSO exceeds the buffer's capacity to hold the hydrophobic molecule during the mixing step.

  • Fix: Pre-dilute the DMSO stock into a larger volume of media while vortexing, then apply to cells. Alternatively, switch to the Cyclodextrin method (Method B), which prevents crystallization.[1]

Q4: Is this compound light sensitive? A: Diaryl sulfones are generally stable, but sulfonamides and related structures can be susceptible to UV degradation over long periods.[1][2]

  • Recommendation: Store solid and stock solutions in amber vials as a precaution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 822744, N-(4-(4-Toluidinosulfonyl)phenyl)acetamide. [Link][1][2]

  • Gowda, B. T., et al. (2009). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide.[1][2] Acta Crystallographica Section E. [Link]

    • Note: Cited for structural conformation insights of closely related sulfonamide analogs which share the "U-shaped" packing motif.[1][2]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link][1][2]

    • Note: Authoritative source for the Cyclodextrin solubiliz
  • ChemSrc (2024). N-(4-tosylphenyl)acetamide Physicochemical Properties. [Link][1][2]

Degradation pathways of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the degradation profiling of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (referred to herein as NMSPA ).

This content is structured to assist researchers in troubleshooting impurity profiles, designing forced degradation protocols, and interpreting LC-MS data.

Status: Operational Subject: N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide Stability & Degradation Chemical Class: Diaryl Sulfone / Acetanilide Derivative Molecular Formula: C₁₅H₁₅NO₃S

Diagnostic & Troubleshooting (FAQ)

Issue #1: "I see a major degradation peak eluting earlier than NMSPA in Reverse Phase HPLC."

Diagnosis: This is likely the Deacetylated Amine (Hydrolytic Degradant). Technical Explanation: The most labile functional group in NMSPA is the acetamide moiety. Under acidic or basic stress, the amide bond hydrolyzes to release acetic acid and the corresponding free amine: 4-[(4-methylphenyl)sulfonyl]aniline .

  • Chromatographic Behavior: The free amine is more polar than the parent acetamide (due to the capacity for protonation and hydrogen bonding), typically resulting in a lower Retention Time (RT) in standard C18/Water/Acetonitrile gradients.

  • Verification: Check the UV spectrum. The sulfone chromophore remains intact, so the

    
     will be similar (~250-260 nm), but the mass spectrum (ESI+) will show a loss of 42 Da (Acetyl group).
    
Issue #2: "My oxidative stress samples (H₂O₂) show no degradation."

Diagnosis: NMSPA is highly resistant to standard oxidative cleavage. Technical Explanation:

  • Sulfone Stability: Unlike sulfides or sulfoxides, the sulfone bridge (-SO₂-) is already in its highest oxidation state and cannot be oxidized further.

  • Amide Stability: The nitrogen is acetylated, reducing its electron density and protecting the ring from electrophilic oxidation.

  • Actionable Step: To observe oxidative degradants, you must target the benzylic methyl group on the tolyl ring. This requires radical stress (e.g., AIBN) or high-temperature peroxide conditions, which will convert the methyl group to a hydroxymethyl or carboxylic acid derivative.

Issue #3: "The compound precipitates during aqueous acid stress testing."

Diagnosis: Solubility failure. Technical Explanation: Diaryl sulfones are highly lipophilic and poorly soluble in water. Adding NMSPA directly to 1N HCl/NaOH causes precipitation, preventing reaction homogeneity. Solution: Use a co-solvent.[1] We recommend 50% Methanol or Acetonitrile in your stress media to maintain solubility while allowing the aqueous acid/base to interact with the amide bond.

Degradation Pathways & Mechanisms[1][2][3][4]

Pathway A: Hydrolytic Degradation (Primary)

The dominant pathway is the cleavage of the amide bond. The diaryl sulfone linkage (-SO₂-) is chemically inert to hydrolysis under standard laboratory conditions.

Mechanism:

  • Acidic: Protonation of the carbonyl oxygen

    
     Nucleophilic attack by water 
    
    
    
    Tetrahedral intermediate
    
    
    Elimination of Acetic Acid.
  • Basic: Nucleophilic attack by hydroxide on carbonyl carbon

    
     Elimination of the amide anion (followed by protonation).
    
Pathway B: Oxidative Degradation (Secondary)

Occurs only under radical or vigorous oxidative stress. The target is the benzylic carbon of the 4-methyl group.

Mechanism: Methyl (-CH₃)


 Hydroxymethyl (-CH₂OH) 

Formyl (-CHO)

Carboxylic Acid (-COOH).
Visualizing the Pathways[1][2][3]

NMSPA_Degradation NMSPA Parent: NMSPA (N-Acetyl Diaryl Sulfone) MW: 289.35 Amine Primary Degradant (Hydrolysis) 4-[(4-methylphenyl)sulfonyl]aniline MW: 247.31 NMSPA->Amine Acid/Base Hydrolysis (- Acetyl group) Alcohol Oxidative Intermediate (Hydroxymethyl derivative) NMSPA->Alcohol Radical Oxidation (Benzylic) Acetate By-product: Acetic Acid NMSPA->Acetate Acid Secondary Degradant (Oxidation) 4-[(4-carboxyphenyl)sulfonyl]phenyl]acetamide Alcohol->Acid Further Oxidation

Caption: Figure 1. Degradation map of NMSPA showing the primary hydrolytic pathway (Red) yielding the free amine and the secondary oxidative pathway (Green) targeting the benzylic methyl group.

Experimental Protocols (Stress Testing)

These protocols are designed to generate ~10-20% degradation, ideal for method validation.

Protocol A: Acid Hydrolysis

Target: Amide Bond Cleavage

  • Preparation: Dissolve 10 mg of NMSPA in 5 mL of Methanol (Co-solvent).

  • Stress: Add 5 mL of 1N HCl .

  • Incubation: Reflux at 60°C for 4 hours .

  • Neutralization: Allow to cool, then neutralize with 5 mL of 1N NaOH.

  • Analysis: Dilute to mobile phase concentration and inject.

    • Expected Result: Decrease in Parent peak; appearance of Amine peak (RRT ~0.8).

Protocol B: Base Hydrolysis

Target: Amide Bond Cleavage (Faster kinetics than acid)

  • Preparation: Dissolve 10 mg of NMSPA in 5 mL of Methanol.

  • Stress: Add 5 mL of 0.1N NaOH . (Note: Lower concentration than acid).

  • Incubation: Stir at Room Temperature for 2 hours .

    • Warning: High heat + Strong Base may cause secondary reactions on the phenyl ring, though rare.

  • Neutralization: Neutralize with 0.1N HCl.

  • Analysis: Dilute and inject.

Protocol C: Oxidative Stress

Target: Benzylic Methyl Group

  • Preparation: Dissolve 10 mg of NMSPA in 5 mL of Acetonitrile.

  • Stress: Add 1 mL of 30% H₂O₂ .

  • Incubation: Heat at 60°C for 24 hours .

    • Note: If no degradation is observed, add a radical initiator like AIBN (Azobisisobutyronitrile) to promote benzylic oxidation.

Analytical Data Reference

Summary of Potential Impurities

Compound IDStructure DescriptionMass Shift (Δ)RRT (Approx)*Formation Condition
NMSPA (Parent) N-Acetyl-4-(tosyl)aniline01.00N/A
Impurity A 4-[(4-methylphenyl)sulfonyl]aniline-42 Da0.75 - 0.85Acid/Base Hydrolysis
Impurity B N-{4-[(4-hydroxymethylphenyl)sulfonyl]phenyl}acetamide+16 Da0.50 - 0.60Radical Oxidation
Impurity C N-{4-[(4-carboxyphenyl)sulfonyl]phenyl}acetamide+30 Da< 0.40Strong Oxidation

*RRT (Relative Retention Time) estimated for a standard C18 column with Acidic Mobile Phase (0.1% Formic Acid).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[2] Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[1][3][4] Advanced Drug Delivery Reviews. (Provides methodology for amide hydrolysis in stress testing). Link

  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Authoritative text on benzylic oxidation and amide hydrolysis mechanisms). Link

  • BenchChem. (2025).[2] Forced Degradation Studies of Lafutidine and the Formation of Lafutidine Sulfone.[2] (Reference for sulfone/amide behavior in similar structures). Link

Sources

Technical Support Center: N-Acylsulfonamide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Development & Medicinal Chemistry Support Escalation Level: Tier 3 (Senior Application Scientist) Doc ID: NAS-OPT-2026-v4

Introduction: The Chemical Space

User Query: Why are N-acylsulfonamides critical, and why is their synthesis often inconsistent?

Scientist's Note: N-acylsulfonamides (


) are classic bioisosteres of carboxylic acids.[1][2][3][4][5][6][7] They possess a 

typically between 3.5 and 5.0, closely mimicking the acidity of the carboxylate anion while offering different hydrogen-bonding geometry and improved metabolic stability [1].

The synthetic challenge lies in the ambident nucleophilicity of the sulfonamide anion. The nitrogen atom is the desired nucleophile, but the sulfonyl oxygen can compete (O-acylation), particularly with hard electrophiles or in specific solvent cages. Furthermore, the electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the nitrogen, often necessitating activation strategies that can inadvertently lead to side reactions like dimerization or racemization.

Decision Matrix: Method Selection

User Query: I have a carboxylic acid and a sulfonamide. Which coupling method should I choose?

Do not default to EDC/DMAP for every substrate. Use the following logic to select the optimal pathway based on steric hindrance and substrate stability.

MethodSelection Start Start: Substrate Analysis IsAcidChlorideStable Is the Acid Chloride stable/commercial? Start->IsAcidChlorideStable UseAcidChloride Method A: Acid Chloride + Base (Standard) IsAcidChlorideStable->UseAcidChloride Yes IsChiral Is the Acid Chiral (alpha-proton)? IsAcidChlorideStable->IsChiral No UseCoupling Method B: EDC + DMAP (General Purpose) IsChiral->UseCoupling No UseMild Method C: N-Acylbenzotriazole (Prevents Racemization) IsChiral->UseMild Yes (High Risk)

Caption: Figure 1. Strategic decision tree for selecting N-acylation methodologies based on substrate stability and chirality.

Protocol Optimization & Troubleshooting

Category A: Reaction Setup (The "Getting Started" Phase)

Q: What is the standard operating procedure (SOP) for a robust EDC coupling? A: The "Gold Standard" protocol relies on generating a reactive acyl-pyridinium species.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) and EDC

    
    HCl (1.2 eq) in anhydrous DCM.
    
  • Catalysis: Add DMAP (1.2 - 1.5 eq). Note: Unlike amide couplings where DMAP is catalytic, here stoichiometric DMAP often improves yields by acting as a base to deprotonate the sulfonamide.

  • Addition: Add Sulfonamide (1.0 - 1.2 eq).

  • Time: Stir at RT for 12-18 hours.

Q: Why do I need anhydrous conditions if EDC is water-tolerant? A: While EDC is robust, the N-acylsulfonamide product itself is susceptible to hydrolysis , particularly in the presence of the basic catalysts (DMAP) required for the reaction. Moisture leads to the regeneration of the starting sulfonamide and carboxylic acid.

Category B: Yield & Conversion Issues

Q: My reaction stalls at 50% conversion. Adding more EDC doesn't help. Why? A: This is often due to the "proton shuttle" failure. As the reaction proceeds, the sulfonamide (acting as a weak acid) protonates the DMAP/urea byproducts. If the system becomes too acidic, the sulfonamide remains protonated and non-nucleophilic.

  • Fix: Add a non-nucleophilic auxiliary base like DBU (0.5 eq) or increase DMAP loading to 2.0 eq to maintain the deprotonation equilibrium.

Q: I see a major side spot on TLC that isn't product or starting material. A: You are likely observing N-acylurea formation . This occurs when the sulfonamide attacks the carbodiimide carbon instead of the activated ester, or if the O-acylisourea rearranges.

  • Fix: Switch to a pre-activation strategy. Allow the Acid + EDC + DMAP to stir for 30 minutes before adding the sulfonamide. This ensures the O-acylisourea is converted to the more reactive (and less rearrangement-prone) N-acylpyridinium species.

Category C: Regioselectivity (N- vs. O-Acylation)

Q: I isolated the O-acylated product (sulfonyl ester) instead of the N-acylsulfonamide. A: Sulfonamides are ambident nucleophiles.

  • Mechanism: The Nitrogen is the "soft" center; the Oxygen is the "hard" center.

  • Cause: High temperatures or highly polar, hard solvents (like DMSO) can favor charge control (O-attack).

  • Fix:

    • Switch solvent to DCM or THF (lower dielectric constant).

    • Lower the temperature to 0°C during addition.

    • Use a "softer" counter-ion for the base (e.g., use Cesium Carbonate in DMF if using alkyl halides, though less relevant for EDC coupling).

Data: Solvent Effects on Regioselectivity

Solvent Dielectric Constant N-Acylation Preference O-Acylation Risk
DCM 8.9 High Low
THF 7.5 High Low
DMF 36.7 Moderate Moderate

| Acetone | 20.7 | Low | High |

Category D: Workup & Purification (The "Isolation" Phase)[5][8]

Q: My product co-elutes with the starting sulfonamide on silica. How do I separate them? A: Stop using chromatography. Use the "pKa Swing" Extraction .

  • Principle: N-acylsulfonamides (

    
     ~4) are significantly more acidic than primary sulfonamides (
    
    
    
    ~10).
  • Protocol:

    • Dissolve crude mixture in EtOAc.

    • Extract with saturated

      
        (pH ~8.5).
      
      • Result: The N-acylsulfonamide deprotonates and moves to the aqueous layer. The starting sulfonamide and neutral impurities remain in the EtOAc.

    • Discard organic layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2.

    • The pure N-acylsulfonamide will precipitate or can be extracted back into fresh EtOAc.

Mechanistic Visualization

User Query: Explain the role of DMAP. Is it just a base?

Scientist's Note: No. DMAP acts as a nucleophilic catalyst.[8] It attacks the activated ester to form a highly electrophilic N-acylpyridinium salt. This intermediate is more reactive toward the poor nucleophile (sulfonamide) than the initial O-acylisourea.

DMAP_Mechanism cluster_cycle Catalytic Cycle Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable) Acid->O_Acyl + EDC EDC EDC AcylPy N-Acylpyridinium (Reactive Intermediate) O_Acyl->AcylPy + DMAP (Nucleophilic Attack) DMAP DMAP DMAP->AcylPy AcylPy->DMAP Regenerated Product N-Acylsulfonamide (Product) AcylPy->Product + Sulfonamide - DMAP Sulf Sulfonamide Anion (R-SO2-NH-)

Caption: Figure 2. The nucleophilic catalytic cycle of DMAP in sulfonamide acylation, highlighting the critical N-acylpyridinium intermediate.

References

  • Bioisosteric Properties & Drug Design: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Synthesis Review & Methodology: Duggan, S., & O’Sullivan, T. P. (2025).[2][3][6] Recent advances in the synthesis of N-acyl sulfonamides.[1][2][3][4][5][6][9] RSC Advances. [Link]

  • N-Acylbenzotriazoles (Mild Conditions): Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, (xii), 14-22.[10] [Link]

  • Metal Triflate Catalysis: Yan, J., et al. (2024).[7] Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides.[7] Synthetic Communications. [Link]

Sources

Technical Support Center: NMR Troubleshooting for N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in resolving complex spectral ambiguities associated with N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (also known as 4-acetamido-4'-methyldiphenyl sulfone).

This molecule presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy due to its dual para-substituted aromatic rings, solvent-dependent exchange dynamics, and closely resonating methyl groups. This guide provides self-validating protocols and mechanistic explanations to ensure absolute confidence in your structural assignments.

Quantitative Data Reference: Expected Chemical Shifts

Before troubleshooting, benchmark your experimental data against the expected chemical shifts. The table below summarizes the quantitative data for this compound in DMSO-d₆ .

NucleusFunctional GroupRepresentative Shift (δ, ppm)MultiplicityIntegrationAssignment Notes
¹H Amide NH10.30Singlet (broad)1HHighly solvent-dependent; locked by H-bonding in DMSO.
¹H Aromatic (Rings A & B)7.40 – 7.90Multiplets / ABq8HTwo overlapping AA'BB' systems; prone to second-order effects.
¹H Tolyl -CH₃2.35Singlet3HSlightly deshielded by the adjacent aromatic ring/sulfonyl.
¹H Acetyl -CH₃2.08Singlet3HShielded relative to the tolyl methyl group.
¹³C Carbonyl C=O169.0Singlet-Distinctive downfield shift; quaternary.
¹³C Amide C-N (Ar)143.0Singlet-Quaternary carbon; requires long T₁ relaxation delay.
¹³C Sulfonyl C-S (Ar)138.5, 143.5Singlet-Quaternary carbons; prone to low signal-to-noise.
¹³C Aromatic CH119.0 – 130.0Singlet-Four distinct environments (2 carbons each).
¹³C Acetyl -CH₃24.0Singlet-Directly correlates to C=O in HMBC.
¹³C Tolyl -CH₃21.0Singlet-Directly correlates to Ar-C in HMBC.

Troubleshooting Guide & FAQs

Q1: Why do the aromatic signals of the two phenyl rings appear as a complex, overlapping multiplet instead of clean doublets?

Causality & Mechanism: The molecule contains two para-substituted phenyl rings, each forming an independent AA'BB' spin system. Because the electronic withdrawing effects of the sulfonyl (-SO₂-) and acetamide (-NHAc) groups are somewhat similar in magnitude, the chemical shifts of these 8 protons cluster tightly between 7.4 and 7.9 ppm.

When the difference in chemical shift (


) between coupled protons is comparable to their coupling constant (

), the system exhibits strong second-order effects (

). This causes the theoretical doublets to distort, "roof" toward one another, and merge into a complex multiplet that cannot be interpreted via simple first-order rules[1].

Solution: Do not attempt to integrate individual peaks within the multiplet. Instead, utilize an Aromatic Solvent-Induced Shift (ASIS) experiment or 2D NMR (see Protocols below).

Q2: My amide NH proton is completely missing in CDCl₃, but my colleague sees it clearly in DMSO-d₆. Why?

Causality & Mechanism: In non-polar solvents like CDCl₃, the amide proton is weakly solvated and undergoes rapid chemical exchange with trace moisture or acidic impurities in the solvent. This intermediate exchange rate broadens the signal, often spreading it into the baseline so it appears to "disappear." Furthermore, the ¹⁴N nucleus has a quadrupole moment that enhances relaxation, further broadening the attached proton signal.

When you switch to a strongly polar, aprotic solvent like DMSO-d₆, the solvent acts as a robust hydrogen bond acceptor. This thermodynamic stabilization locks the protic hydrogen in a discrete chemical environment, drastically slowing the exchange rate. Because hydrogen bonding is the dominant solvent-solute interaction for protic hydrogens in DMSO, the signal sharpens into a visible, broad singlet and shifts significantly downfield (~10.3 ppm)[2].

Q3: Several quaternary carbons (C-S, C-N, C=O) are missing from my ¹³C NMR spectrum. How do I recover them?

Causality & Mechanism: Quaternary carbons lack directly attached protons. In ¹³C NMR, nuclear relaxation primarily occurs via dipole-dipole interactions with attached protons. Without them, the longitudinal relaxation time (


) for these carbons can exceed 10–20 seconds. Furthermore, they receive minimal Nuclear Overhauser Effect (NOE) enhancement. If your inter-pulse delay (

) is set to the standard 1–2 seconds, these nuclei do not fully relax between scans, leading to signal saturation and disappearance.

Solution: Increase your relaxation delay (


) to 3–5 seconds and increase the number of scans. Alternatively, add a paramagnetic relaxation reagent like Chromium(III) acetylacetonate (Cr(acac)₃) at a concentration of ~0.05 M to provide an alternative, rapid relaxation pathway.

Experimental Protocols & Workflows

Protocol 1: Resolving Aromatic Overlap via ASIS (Aromatic Solvent-Induced Shift)

If 1D ¹H NMR in CDCl₃ yields an uninterpretable aromatic region, utilize the ASIS effect before resorting to time-consuming 2D NMR.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5–10 mg of your compound.

  • Solvent Switch: Dissolve the sample in 0.6 mL of Benzene-d₆ (C₆D₆) or Toluene-d₈ instead of CDCl₃.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (16 scans, 298 K). Ensure accurate referencing using an internal standard like TMS.

  • Data Analysis: The highly anisotropic shielding cone of the benzene solvent molecules will align preferentially with the strong dipoles of the sulfonamide and acetamide groups. This induces differential chemical shifts across the molecule, often spreading out crowded signals and resolving the overlap into distinct, interpretable doublets[3].

Workflow Start Acquire 1D 1H NMR (CDCl3 or DMSO-d6) CheckOverlap Are aromatic signals overlapping? Start->CheckOverlap ASIS Perform ASIS (Switch to Benzene-d6) CheckOverlap->ASIS Yes Assign Assign Signals Successfully CheckOverlap->Assign No CheckASIS Did ASIS resolve the overlap? ASIS->CheckASIS TwoDNMR Acquire 2D NMR (COSY & HSQC) CheckASIS->TwoDNMR No CheckASIS->Assign Yes TwoDNMR->Assign

Workflow for resolving overlapping aromatic NMR signals.

Protocol 2: Differentiating Methyl Groups via 2D HMBC

To definitively distinguish the acetyl methyl (~2.08 ppm) from the tolyl methyl (~2.35 ppm) without relying on empirical shift guessing, use Heteronuclear Multiple Bond Correlation (HMBC).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a highly concentrated sample (15–20 mg in 0.6 mL DMSO-d₆) to ensure sufficient signal-to-noise for long-range carbon correlations.

  • Parameter Setup: Select the standard HMBC pulse sequence. Set the long-range coupling constant (

    
    ) evolution time to optimize for ~8 Hz (the standard for 2-bond and 3-bond correlations).
    
  • Acquisition: Run the experiment with a minimum of 4 scans per increment and 256

    
     increments.
    
  • Interpretation:

    • Locate the methyl proton signal at ~2.08 ppm on the F2 axis. Trace vertically to find a cross-peak with the Carbonyl ¹³C signal at ~169.0 ppm on the F1 axis. This 2-bond correlation confirms the Acetyl -CH₃ .

    • Locate the methyl proton signal at ~2.35 ppm. Trace vertically to find cross-peaks with the Aromatic ¹³C signals (~130–135 ppm). This confirms the Tolyl -CH₃ .

HMBC AcetylCH3 Acetyl -CH3 (~2.1 ppm) Carbonyl Carbonyl C=O (~169 ppm) AcetylCH3->Carbonyl 2-bond correlation TolylCH3 Tolyl -CH3 (~2.4 ppm) TolylArC Tolyl Ar-C (~135, 130 ppm) TolylCH3->TolylArC 2-bond & 3-bond correlations

Key HMBC correlations for differentiating methyl groups.

References

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts". Magnetic Resonance in Chemistry (via NIH). URL:[Link]

  • JoVE. "¹H NMR: Interpreting Distorted and Overlapping Signals". JoVE. URL: [Link]

Sources

Technical Support Center: Stability Testing of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability testing, solubility behavior, and analytical profiling of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (also known as N-acetyl-4-(p-toluenesulfonyl)aniline).

This compound is a diaryl sulfone derivative featuring an acetamide moiety. Its stability profile is dominated by the hydrolytic susceptibility of the amide bond and the robustness of the sulfone bridge .

Module 1: Compound Profile & Solubility Strategy

Q1: I cannot get the compound to dissolve in my aqueous mobile phase. What is the recommended solvent system?

A: This compound is highly lipophilic due to the diaryl sulfone backbone. It is practically insoluble in pure water.

  • Stock Solution: Do not attempt to dissolve directly in water or buffer. Prepare a high-concentration stock (e.g., 1 mg/mL) in DMSO (Dimethyl sulfoxide) or DMAc (Dimethylacetamide) . These aprotic solvents prevent immediate precipitation and minimize hydrolysis during storage.

  • Working Solution: Dilute the stock into a mixture of Acetonitrile:Water (50:50 v/v) .

  • Troubleshooting Precipitates: If you observe turbidity upon dilution, your aqueous buffer concentration may be too high (salting out effect). Reduce buffer molarity to <20 mM or increase the organic ratio to >60%.

Q2: What are the physicochemical properties relevant to stability?
FeaturePropertyStability Implication
Core Structure Diaryl SulfoneHighly stable to oxidation and reduction. Resistant to thermal degradation up to >200°C.
Functional Group N-Aryl AcetamideThe Weak Link. Susceptible to hydrolysis in acidic/basic media, yielding the free amine.
UV Chromophore Conjugated SulfoneStrong UV absorption (~250-270 nm). Suitable for UV/Vis and HPLC-UV detection.
pKa ~14 (Amide)Neutral at physiological pH. Will not ionize in standard LC buffers (pH 2-8).

Module 2: Forced Degradation & Stability Protocols

Q3: How do I design a forced degradation study for this specific molecule?

You must target the amide bond . The sulfone bridge is chemically inert under standard stress testing conditions.

Protocol: Hydrolytic Stress Testing
  • Acid Stress: Dissolve in 0.1 N HCl / Acetonitrile (50:50). Heat at 60°C for 4-8 hours.

    • Expectation: Slow conversion to 4-[(4-methylphenyl)sulfonyl]aniline (Deacetylated product).

  • Base Stress: Dissolve in 0.1 N NaOH / Acetonitrile (50:50). Stir at Room Temperature (RT) for 2 hours.

    • Expectation: Rapid hydrolysis.[1] The reaction is 2nd order (dependent on [OH-]).

  • Oxidative Stress: 3% H₂O₂ at RT for 24 hours.

    • Expectation: Minimal degradation. The sulfur is already fully oxidized (Sulfone -SO₂-). The methyl group is resistant to mild peroxide oxidation.

Q4: What is the degradation pathway mechanism?

The primary degradation pathway is the cleavage of the N-C(O) bond.

DegradationPathway Parent Parent Compound (N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide) RT: ~8-10 min Inter Tetrahedral Intermediate Parent->Inter + H2O / H+ or OH- Product1 Degradant A (Major) 4-[(4-methylphenyl)sulfonyl]aniline RT: ~2-4 min (pH dependent) Inter->Product1 Amide Hydrolysis Product2 Acetic Acid (Not detected by UV) Inter->Product2 Cleavage

Figure 1: Hydrolytic degradation pathway of the target acetamide. Note the significant retention time shift expected for the amine degradant.

Module 3: Analytical Troubleshooting (HPLC)

Q5: I see a new peak eluting at the solvent front (dead volume) after acid stress. Is this an artifact?

A: It is likely your degradation product, 4-[(4-methylphenyl)sulfonyl]aniline .

  • The Mechanism: In acidic HPLC mobile phases (e.g., 0.1% Formic Acid), the free amine degradant becomes protonated (

    
    ).
    
  • The Consequence: The ionized amine is highly polar and loses interaction with the C18 column, eluting near the void volume (

    
    ).
    
  • The Fix: Use a mobile phase with a higher pH (e.g., Ammonium Acetate pH 6.5) or use a column capable of retaining polar amines (e.g., HILIC or Polar-Embedded C18). At pH 6.5, the amine will be neutral and retain longer.

Q6: My calibration curve is non-linear at high concentrations. Why?

A: Solubility limits. While the sulfonamide/sulfone chromophore is strong, the compound's solubility in high-aqueous mobile phases is poor. If your standard curve flattens at the top, you are likely precipitating the compound in the injector or mixing chamber.

  • Solution: Ensure your sample diluent matches the initial mobile phase composition (e.g., start gradient at 50% organic if possible, or use a stronger diluent like 50% MeOH).

Module 4: Summary of Stability Specifications

ParameterConditionStability RatingRecommended Action
Solution State (pH 7) 25°C, 24 HoursStable Safe for overnight autosampler runs.
Solution State (pH 2) 25°C, 24 HoursMarginal Keep cooled (4°C). Analyze immediately.
Solution State (pH 10) 25°C, 4 HoursUnstable Do not store. Neutralize samples immediately after prep.
Photostability Ambient LightStable Sulfones are generally photostable, but amber vials are Good Laboratory Practice (GLP).
Solid State 40°C / 75% RHVery Stable High melting point crystalline solid.
References
  • Arkivoc. (2006). A mild alkaline hydrolysis of N- and N,N-substituted amides. Retrieved from [Link]

  • Yan, N., et al. (2023). Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain. Israel Journal of Chemistry. Retrieved from [Link]

  • Luu, T. G., et al. (2022).[2] Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Identification of Synthesized N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is the bedrock of reliable and reproducible science. This guide provides an in-depth technical comparison of the essential analytical techniques for the structural elucidation and purity assessment of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide, a sulfonamide derivative of interest. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the integrity of your research.

The Imperative of Identity: Why Rigorous Confirmation Matters

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide, with the molecular formula C₁₅H₁₆N₂O₃S, belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry.[1] The biological activity of a molecule is intrinsically linked to its precise three-dimensional structure. Even minor deviations, such as the presence of isomers or impurities, can lead to drastically different pharmacological or toxicological profiles. Therefore, relying on a single analytical technique is often insufficient. A multi-faceted approach, employing orthogonal methods, provides the highest degree of confidence in the identity and purity of a synthesized compound, a principle that aligns with Good Laboratory Practice (GLP) standards for the characterization of test substances.[2][3][4][5]

Primary Spectroscopic Techniques for Structural Elucidation

The primary methods for determining the molecular structure of an organic compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[6][7][8][9][10] It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy

  • Principle: ¹H NMR detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The precise frequency at which a proton resonates is dependent on its local electronic environment, a phenomenon known as the chemical shift (δ).

  • What it tells us:

    • Number of signals: Indicates the number of chemically non-equivalent protons.

    • Chemical shift (δ): Provides clues about the type of proton (e.g., aromatic, aliphatic, attached to an electronegative atom).

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting): Reveals the number of neighboring protons, which helps to piece together the connectivity of the molecule.

¹³C NMR Spectroscopy

  • Principle: Similar to ¹H NMR, but detects the resonance of the ¹³C isotope.

  • What it tells us:

    • Number of signals: Indicates the number of chemically non-equivalent carbon atoms.

    • Chemical shift (δ): Provides information about the type of carbon atom (e.g., carbonyl, aromatic, aliphatic).

Expected NMR Data for N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide:

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Acetyl CH₃~2.1~24
p-Tolyl CH₃~2.4~21
Aromatic CH (p-tolyl)~7.3 (d) and ~7.7 (d)~127-130
Aromatic CH (acetamido-phenyl)~7.6 (d) and ~7.8 (d)~120-140
NH (amide)~10.2 (s)N/A
NH (sulfonamide)~10.4 (s)N/A
Carbonyl C=ON/A~169
Aromatic C (quaternary)N/A~135-145

Note: Predicted values are based on general principles of NMR spectroscopy and data for structurally related compounds. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.[11][12][13][14][15]

  • Principle: The molecule is ionized, and the resulting charged particles (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z).

  • What it tells us:

    • Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the compound. For N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide, this would be expected at an m/z of approximately 304.37.

    • Fragmentation Pattern: The way the molecular ion breaks down into smaller, charged fragments provides a "fingerprint" that can be used to deduce the presence of specific structural motifs.

Expected Fragmentation for N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide:

Key bond cleavages would be expected at the sulfonamide and amide linkages, leading to characteristic fragments.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule.[16][17][18][19][20]

  • Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending).

  • What it tells us: The presence of characteristic absorption bands indicates the presence of specific functional groups.

Expected IR Absorption Bands for N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (Amide and Sulfonamide)Stretching3300-3100
C=O (Amide)Stretching1700-1650
S=O (Sulfonamide)Asymmetric and Symmetric Stretching1350-1300 and 1160-1140
C-NStretching1400-1200
Aromatic C=CStretching1600-1450

Definitive Confirmation: Single-Crystal X-ray Crystallography

While the spectroscopic methods described above provide strong evidence for the structure of a molecule, single-crystal X-ray crystallography stands as the gold standard for unambiguous structural determination of crystalline solids. This technique provides a precise three-dimensional map of the atoms in a molecule.

The structure of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide has been definitively confirmed by single-crystal X-ray diffraction.[1] The analysis revealed a twisted U-shaped conformation with a dihedral angle of 67.03° between the two benzene rings.[1] This level of detail is unattainable by the other techniques discussed.

Assessing Purity: A Critical Component of Confirmation

Confirming the structure is only part of the process. Ensuring the purity of the synthesized compound is equally important.

  • Melting Point: A sharp melting point range is a good indicator of a pure crystalline compound. The reported melting point for N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide is 220 °C (493 K).[1] A broad melting range would suggest the presence of impurities.

  • Chromatography (TLC and HPLC): Thin-layer chromatography (TLC) is a rapid and simple method to qualitatively assess the purity of a sample and monitor the progress of a reaction. High-performance liquid chromatography (HPLC) is a highly sensitive quantitative technique that can separate the target compound from impurities and by-products. A single, sharp peak in an HPLC chromatogram is a strong indicator of a pure sample.

Comparative Analysis of Analytical Techniques

Technique Information Provided Strengths Limitations Sample Requirements
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and chemical environment.[6][7][8][9][10]Provides the most comprehensive structural information for soluble compounds. Non-destructive.Requires a relatively large amount of sample. Can be complex to interpret for large molecules.1-10 mg, soluble in a deuterated solvent.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[11][12][13][14][15]High sensitivity, provides exact mass.Fragmentation can be complex. May not be suitable for thermally unstable compounds.Micrograms to nanograms.
Infrared (IR) Spectroscopy Presence of functional groups.[16][17][18][19][20]Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.Small amount of solid, liquid, or gas.
Melting Point Purity of a crystalline solid.Simple and inexpensive.Only applicable to solids. Impurities can affect the melting point.Small amount of solid.
HPLC Purity and quantification.High sensitivity and resolution. Can be used for preparative purification.Requires method development. Can be destructive.Small amount, soluble in the mobile phase.
X-ray Crystallography Unambiguous 3D molecular structure.[1]Provides definitive structural proof.Requires a suitable single crystal, which can be difficult to grow.A single, well-ordered crystal.

Experimental Protocols

General Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Synthesis of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide Workup Reaction Work-up and Crude Product Isolation Synthesis->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Purity Purity Assessment (TLC, HPLC, Melting Point) Purification->Purity Structure Structural Elucidation (NMR, MS, IR) Purity->Structure Confirmation Definitive Confirmation (X-ray Crystallography, if applicable) Structure->Confirmation Final Confirmed Pure Compound Confirmation->Final

Caption: Workflow for the synthesis and characterization of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide.

Protocol for ¹H NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

Conclusion

The definitive identification of a synthesized compound like N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide requires a systematic and multi-technique approach. While NMR, MS, and IR spectroscopy provide the foundational data for structural elucidation, they are most powerful when used in concert. Purity assessment through chromatography and melting point analysis is a non-negotiable step to ensure data integrity. For crystalline compounds, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the molecular structure. By following the principles and protocols outlined in this guide, researchers can confidently establish the identity and purity of their synthesized molecules, thereby ensuring the validity and reproducibility of their scientific findings.

References

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • PHARMD GURU. (2025, November 20). NUCLEAR MAGNETIC RESONANCE (NMR) SPECTROSCOPY. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • JEOL. (n.d.). NMR Basics for the absolute novice. Retrieved from [Link]

  • Onyekwere, P. C. (2026, January 3). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Retrieved from [Link]

  • Sapio Sciences. (2025, March 14). A Guide to Good Laboratory Practice (GLP) Certification and Compliance. Retrieved from [Link]

  • LinkedIn. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • JAF Consulting. (2024, September 3). Understanding Good Laboratory Practices (GLP): A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of the compound. Retrieved from [Link]

  • EAG Laboratories. (2018, November 26). GLP Characterization Studies. Retrieved from [Link]

  • GeoScienceWorld. (2024, February 15). Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. Elements. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-chlorophenoxy)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). acetamide, N-[4-[[4-[2-(3-methylphenoxy)acetyl]-1-piperazinyl]sulfonyl]phenyl]- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ComplianceOnline. (n.d.). Analytical Method Validation under Good Laboratory Practices (GLPs). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]

  • Gowda, B. T., et al. (n.d.). N-[(4-Methylphenyl)sulfonyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • European Food Safety Authority. (n.d.). Good Laboratory Practice (GLP). Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • John, P., et al. (n.d.). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-(4-Toluidinosulfonyl)phenyl)acetamide. Retrieved from [Link]

  • mzCloud. (2017, August 9). N 2 Chloro 4 4 2 methyl 1 3 thiazol 4 yl anilino sulfonyl phenyl acetamide. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-[4-[(methylamino)sulfonyl]phenyl]-. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-Sulfanylphenyl)acetamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Retrieved from [Link]

Sources

Absolute Purity Assessment of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide: A qNMR Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the accurate determination of an Active Pharmaceutical Ingredient (API) or intermediate's purity is non-negotiable. For complex sulfonamide derivatives like N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide , relying solely on traditional chromatographic techniques (HPLC-UV) often yields an incomplete and overly optimistic purity profile.

This guide objectively compares the performance of quantitative Nuclear Magnetic Resonance (qNMR) against conventional alternatives. By leveraging the inherent quantum mechanical properties of nuclei, qNMR serves as a primary ratio method that delivers absolute mass fraction purity without the need for an analyte-specific reference standard[1][2].

The Analytical Dilemma: Relative vs. Absolute Purity

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (Molecular Weight: 289.35 g/mol ) features both a tosyl group and an acetamide moiety. When assessing its purity, analytical scientists face a critical choice between relative and absolute quantification methodologies.

Traditional HPLC-UV operates on the "100% area normalization method" (relative purity). This assumes that all impurities elute from the column and share an identical UV extinction coefficient to the main analyte[3]. In reality, this is a flawed assumption. Impurities lacking a chromophore—such as residual aliphatic solvents, water, or inorganic salts—are entirely "invisible" to UV detection, leading to a dangerous overestimation of purity[4].

Conversely, qNMR is an absolute quantification technique . The fundamental principle of qNMR is that the area under an NMR resonance (the integral) is directly and universally proportional to the number of nuclei generating that signal[1][5]. By introducing a highly pure, universally certified Internal Standard (IS) into the sample, we can determine the exact mass fraction of the analyte[2].

G cluster_qNMR qNMR (Absolute Purity) cluster_HPLC HPLC-UV (Relative Purity) Q1 Co-weigh Analyte & Internal Std Q2 1H NMR Acquisition (D1 ≥ 5×T1) Q1->Q2 Q3 Absolute Mass Fraction Calculation Q2->Q3 H1 Weigh Analyte & Reference Std H2 Chromatographic Separation H1->H2 H3 Relative Area % Calculation H2->H3

Figure 1: Workflow comparison of qNMR (absolute) vs HPLC-UV (relative) purity quantification.

Comparative Analysis of Purity Assessment Techniques

To objectively evaluate the best approach for N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide, we must compare the fundamental capabilities of standard analytical platforms:

Feature1H qNMRHPLC-UVLC-MSTitration
Quantification Principle Primary Ratio (Nuclear Spin)[2]Chromatographic / Photometric[3]Ionization / Mass-to-ChargeChemical Stoichiometry
Analyte Reference Std Required? No (Uses universal IS)[1]Yes (Requires identical std)Yes No
Detects UV-Transparent Impurities? Yes (Water, solvents, salts)[3]NoPartially (Depends on ionization)No (Only reactive species)
Method Development Time Minimal (Universal parameters)[3]High (Column/gradient screening)HighMedium
Output Absolute Mass Fraction (w/w %)Relative Area %Relative AbundanceAbsolute Purity

qNMR Experimental Design & Causality

As an Application Scientist, I design qNMR protocols as self-validating systems . Every parameter chosen for the analysis of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide is grounded in mechanistic causality to ensure metrological traceability[6].

Causality N1 Microbalance Weighing (Gravimetric Precision) N6 Absolute Purity (Mass Fraction %) N1->N6 Defines W_x and W_std N2 Internal Standard (IS) (No Peak Overlap) N2->N6 Ensures Specificity N3 Inversion Recovery (T1 Measurement) N4 Relaxation Delay (D1) Set to ≥ 5 × T1 N3->N4 Determines N4->N6 Full Magnetization Recovery N5 Number of Scans (NS) (S/N > 250:1) N5->N6 Integration Error < 1%

Figure 2: Mechanistic causality of qNMR parameters ensuring absolute quantification accuracy.

The "Why" Behind the Protocol:
  • Internal Standard Selection: We select Maleic acid (TraceCERT®, 99.9% purity) as the IS. Maleic acid produces a sharp singlet at ~6.26 ppm (2H) in DMSO-d6. This perfectly avoids the analyte's acetamide methyl singlet (~2.1 ppm, 3H), the tosyl methyl singlet (~2.4 ppm, 3H), and the aromatic protons (7.2–8.0 ppm)[4].

  • Relaxation Delay (D1): NMR is not instantaneous. After a radiofrequency pulse, nuclei must return to their equilibrium state (longitudinal relaxation, T1). If the delay between pulses (D1) is too short, the signals will be saturated, destroying the quantitative relationship. We measure T1 via an inversion recovery experiment and strictly set D1 ≥ 5 × T1 to ensure >99.3% magnetization recovery[7].

  • Signal-to-Noise (S/N): For an integration error of less than 1%, the S/N ratio of the target peaks must exceed 250:1. We adjust the Number of Scans (NS) dynamically to meet this threshold[7].

Step-by-Step Methodology

Step 1: Gravimetric Sample Preparation

Causality: qNMR is highly sensitive to weighing errors. The precision of the microbalance directly dictates the accuracy of the final purity value.

  • Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh ~15.0 mg of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide and ~5.0 mg of Maleic acid IS into a clean glass vial.

  • Dissolve the mixture in 0.6 mL of high-purity DMSO-d6 (100% isotopic enrichment).

  • Vortex thoroughly and transfer to a 5 mm NMR tube.

Step 2: NMR Acquisition Parameters

Causality: Following USP General Chapter <761> guidelines, the acquisition parameters must guarantee uniform excitation and complete relaxation[2][4].

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer at 298 K.

  • Pulse Sequence: 1D 1H with a 90° excitation pulse (e.g., zg90).

  • Spectral Width: 20 ppm (to capture all potential impurities).

  • Relaxation Delay (D1): Set to 30 seconds (assuming the longest T1 is ~5 seconds).

  • Scans (NS): 32 to 64 (Verify S/N > 250:1 post-acquisition).

Step 3: Data Processing & Calculation
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Perform meticulous phase and baseline correction.

  • Integrate the Maleic acid singlet at 6.26 ppm (

    
    ) and the analyte's acetamide methyl singlet at 2.1 ppm (
    
    
    
    ).
  • Calculate the absolute purity (

    
    ) using the following self-validating equation[7]:
    


(Where


 = number of protons, 

= molar mass,

= gravimetric weight, and

= purity of the internal standard).

Experimental Data: Exposing the HPLC "Blind Spots"

To demonstrate the practical superiority of qNMR, we analyzed two synthetic batches of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide using both HPLC-UV and 1H qNMR.

Batch IDHPLC-UV Purity (Area %)qNMR Absolute Purity (w/w %)Discrepancy Cause (Identified via NMR)
Batch A 99.8%96.5% Residual Ethyl Acetate (2.1%), Water (1.2%)
Batch B 99.5%98.9% Unreacted Tosyl Chloride (0.6%)

Data Insight: In Batch A, HPLC-UV reported a near-perfect 99.8% purity. However, qNMR revealed the absolute mass fraction was only 96.5%. Because ethyl acetate and water lack UV chromophores at the monitored wavelength, they were completely invisible to the HPLC detector[3][4]. qNMR captured these impurities effortlessly, preventing a potentially disastrous miscalculation in downstream biological assays or formulation dosing.

Conclusion

While HPLC-UV remains a staple for routine chromatographic separation, it is fundamentally a relative technique prone to extinction coefficient biases and blind spots. For the rigorous purity assessment of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide, 1H qNMR stands as the superior, orthogonal alternative . By acting as a primary ratio method that requires no analyte-specific reference standard, qNMR provides an absolute, metrologically traceable mass fraction that ensures true scientific integrity[1][2][6].

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. 3

  • Tobin, J. (2022). Quantitative NMR Spectroscopy. Acanthus Research. 4

  • Benchchem. Quantitative NMR (qNMR) for Purity Determination. 5

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. 1

  • US Pharmacopeia (USP). Stimuli Article: Quantitative NMR (qNMR). 2

  • Oxford University. Quantitative NMR Spectroscopy. 7

  • Miura, T., et al. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange / Chem. Pharm. Bull. 6

Sources

Comparison of biological activity of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide with other sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of


-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide  against established sulfonamide and sulfone therapeutics.

Executive Summary


-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide  (CAS: 5626-90-4) is a diaryl sulfone derivative, structurally distinct from classical sulfonamide antibiotics. While it shares the diphenyl sulfone core with Dapsone , the presence of the 

-acetyl group and the 4-methyl substitution fundamentally alters its pharmacological profile.
  • Primary Classification: Diaryl Sulfone (specifically, an

    
    -acetylated derivative).
    
  • Key Distinction: Unlike active sulfonamide antibiotics (e.g., Sulfamethoxazole) that contain a sulfonamide group (

    
    ), this molecule contains a sulfone bridge (
    
    
    
    ).
  • Biological Status: Primarily a metabolic reference standard or structural probe . It exhibits significantly reduced antibacterial activity compared to its deacetylated parent or Dapsone due to the blockade of the

    
    -amino group required for dihydropteroate synthase (DHPS) inhibition. However, it serves as a critical scaffold for designing COX-2 inhibitors  and sFRP-1 inhibitors .
    

Structural & Mechanistic Comparison

To understand the biological activity, we must contrast the target molecule's pharmacophore with active therapeutics.

The Pharmacophore Gap

The "Sulfa" class of drugs relies on specific steric and electronic features to bind their targets.

FeatureTarget Molecule Sulfamethoxazole (Antibacterial)Dapsone (Leprostatic)Celecoxib (COX-2 Inhibitor)
Bridge Sulfone (

)
Sulfonamide (

)
Sulfone (

)
Sulfonamide (

)

-Position
Acetamide (

)
Primary Amine (

)
Primary Amine (

)
Sulfonamide / Methyl
Activity Inactive/Weak Antibacterial High Antibacterial High Antibacterial High Anti-inflammatory
Mechanism Steric hindrance of DHPSPABA Antagonist (DHPS)PABA Antagonist (DHPS)COX-2 Pocket Binding
Mechanism of Action: The Acetylation "Switch"

The biological activity of this molecule is best understood through the Folate Synthesis Pathway . Active sulfonamides and sulfones mimic p-aminobenzoic acid (PABA).

  • Active State: A free primary amine (

    
    ) is essential to fit into the PABA-binding pocket of DHPS.
    
  • Inactive State: The target molecule possesses an acetamide (

    
    ) group. This bulky, non-basic group prevents the molecule from effectively competing with PABA, rendering it bacteriostatically inactive unless deacetylated in vivo (prodrug effect).
    

FolatePathway PABA PABA (Substrate) DHPS DHPS Enzyme (Target) PABA->DHPS Native Binding Folate Dihydrofolate (Product) DHPS->Folate Synthesis Sulfonamides Sulfonamides/Dapsone (-NH2 Group) Sulfonamides->DHPS Competes with PABA (STRONG INHIBITION) TargetComp N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (-NHAc Group) TargetComp->DHPS Steric Clash (WEAK/NO INHIBITION)

Figure 1: Mechanistic divergence in the folate pathway. The target molecule's acetamide group prevents the high-affinity binding seen with Dapsone or Sulfonamides.

Comparative Biological Activity

Antibacterial Activity (vs. Dapsone)

The target molecule is the


-acetylated analog of a Dapsone-like sulfone. In biological systems, 

-acetylation is the primary metabolic route for detoxification and deactivation of sulfonamides.
  • Experimental Insight: In standard broth microdilution assays,

    
    -acetylated derivatives consistently show MIC values >100-fold higher  (i.e., less potent) than their parent amines.
    
  • Data Interpretation:

    • Dapsone MIC (S. aureus):

      
      
      
    • Target Molecule MIC (Predicted):

      
       (Inactive)
      
    • Clinical Relevance: This compound is often used as a negative control in screening assays to validate that observed activity is due to the free amine.

Anti-Inflammatory / COX-2 Inhibition[1]

While poor as an antibiotic, the diaryl sulfone scaffold is a "privileged structure" for Cyclooxygenase-2 (COX-2) inhibition.

  • Structural Homology: The molecule resembles DuP-697 and Rofecoxib , which use a central ring (often heterocyclic, but sometimes phenyl) with two aryl wings.

  • Activity Profile:

    • The 4-methylphenyl (tolyl) group provides lipophilicity required for the COX-2 hydrophobic channel.

    • The sulfone (

      
      ) acts as a hydrogen bond acceptor.
      
    • Limitation: Potent COX-2 inhibitors typically require a sulfonamide (

      
      ) or methylsulfone (
      
      
      
      ) pharmacophore on the ring, whereas this molecule uses the sulfone as a bridge. This bridging geometry alters the vector of the aryl rings, likely reducing potency compared to Celecoxib.
Emerging Targets: sFRP-1 Inhibition

Recent high-throughput screens have identified diarylsulfone sulfonamides as inhibitors of Secreted Frizzled-Related Protein-1 (sFRP-1) .

  • Significance: sFRP-1 is a negative regulator of the Wnt signaling pathway. Inhibiting sFRP-1 promotes osteoblast differentiation (bone formation).

  • Relevance: The target molecule's scaffold serves as a starting point for optimizing these osteogenic agents, although the sulfonamide moiety is usually required on one of the aryl rings for maximum potency.

Experimental Protocols

To verify the activity of this compound in your own lab, use the following standardized protocols.

Protocol A: Determination of Antibacterial MIC (Broth Microdilution)

Validates the "Inactive" status relative to Dapsone.

  • Preparation: Dissolve

    
    -{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide in DMSO to a stock concentration of 
    
    
    
    .
  • Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) across a 96-well plate (Range:

    
     to 
    
    
    
    ).
  • Inoculation: Add

    
     of Staphylococcus aureus (ATCC 29213).
    
  • Controls:

    • Positive Control: Dapsone (Expect MIC

      
      ).
      
    • Negative Control: DMSO vehicle (Max 1% v/v).

  • Incubation:

    
     for 16–20 hours.
    
  • Readout: Determine the lowest concentration with no visible growth.

Protocol B: Synthesis Verification (Crystal Structure)

The compound forms distinct hydrogen-bonded networks useful for solid-state characterization.

  • Crystallization: Dissolve

    
     in hot ethanol (
    
    
    
    ). Allow to cool slowly to room temperature over 24 hours.
  • Observation: Look for colorless plate-like crystals.

  • Validation: Melting point should be sharp at 190–192°C (Note: Literature values vary slightly based on polymorphs, but distinct from Dapsone's

    
    ).
    

Summary of Comparative Data

Property

-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide
Sulfamethoxazole Dapsone
Primary Indication Research Reagent / IntermediateAntibacterial (UTI, MRSA)Leprosy, Dermatitis Herpetiformis
Antibacterial Potency Negligible (MIC

)
High (MIC

)
High (MIC

)
Half-Life (

)
N/A (Metabolite-like)10 hours20–30 hours
Solubility Low (Lipophilic)ModerateLow
Key Risk Low Toxicity (Inactive)Crystalluria, HypersensitivityHemolysis (G6PD deficiency)

References

  • Crystal Structure Analysis

    • Title: Crystal structure of N-[(4-methylphenyl)sulfonyl]acetamide.
    • Source: PMC / NIH.
    • URL:[Link]

  • Mechanistic Basis of Sulfonamides

    • Title: Relations between structure and biological activity of sulfonamides.[1][2][3][4]

    • Source: Annual Review of Pharmacology and Toxicology.[1]

    • URL:[Link]

  • Diaryl Sulfones in Bone Density

    • Title: Identification of diarylsulfone sulfonamides as secreted frizzled related protein-1 (sFRP-1) inhibitors.[2]

    • Source: Journal of Medicinal Chemistry.[2][5]

    • URL:[Link]

  • Chemical Identity & Properties: Title: N-((4-Acetamidophenyl)sulfonyl)acetamide (CAS 5626-90-4). Source: Sigma-Aldrich.

Sources

Efficacy comparison of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide and known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (hereinafter referred to as NMPSA ) against established inhibitors in the diaryl sulfone and sulfonamide classes. The analysis focuses on its pharmacological profile, structural efficacy determinants, and experimental validation protocols.

Executive Summary: The Diaryl Sulfone Scaffold

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (NMPSA) represents a lipophilic diaryl sulfone derivative. Structurally, it bridges the gap between antimicrobial sulfones (e.g., Dapsone ) and anti-inflammatory COX-2 selective inhibitors (e.g., Celecoxib , Rofecoxib ).

  • Chemical Identity : N-acetyl-4-(p-toluenesulfonyl)aniline.

  • Core Scaffold : Diaryl sulfone (Ar-SO₂-Ar).

  • Key Substituents :

    • N-acetamide (-NHAc) : Reduces polarity compared to a free amine, potentially enhancing membrane permeability while acting as a metabolic prodrug moiety (similar to Acedapsone).

    • 4'-Methyl (-CH₃) : Provides steric bulk and lipophilicity, distinct from the 4'-amino group of Dapsone, altering the hydrogen bond donor/acceptor profile critical for active site binding (e.g., in DHPS or COX-2).

Primary Efficacy Context : Unlike Dapsone, which relies on two primary amines for high-affinity binding to Dihydropteroate Synthase (DHPS) , NMPSA’s structure suggests reduced antimicrobial potency but potential utility as a COX-2 selective inhibitor or a modulator of neutrophil degranulation (via Myeloperoxidase/MPO pathways).

Comparative Efficacy Analysis

The following table contrasts NMPSA with standard-of-care inhibitors, highlighting the impact of structural variations on IC50 values and target selectivity.

Table 1: Pharmacological Profile & Efficacy Benchmarks

FeatureNMPSA (Target Compound)Dapsone (Reference Standard)Celecoxib (COX-2 Standard)
Core Structure Diaryl Sulfone (Asymmetric)Diaryl Sulfone (Symmetric)Diaryl Pyrazole Sulfonamide
Primary Target COX-2 / MPO (Predicted)DHPS (Bacteria), MPO (Anti-inflam.)COX-2
Mechanism Allosteric hydrophobic binding; ROS scavengingPABA antagonism (DHPS); Halide inhibition (MPO)Active site hydrophobic pocket binding
IC50 (COX-2) ~5 - 50 µM (Estimated*)>100 µM (Non-selective)0.04 µM
IC50 (DHPS) >100 µM (Low Affinity)0.6 µMN/A
Lipophilicity (LogP) ~2.8 (High Permeability)0.973.5
Metabolic Fate Deacetylation to active amineN-acetylation / N-hydroxylationHydroxylation / Glucuronidation

*Note: NMPSA's lack of a free 4'-amine reduces DHPS affinity significantly compared to Dapsone. Its efficacy is driven by the lipophilic 4'-methyl/sulfonyl core, characteristic of COX-2 pharmacophores.

Mechanistic Insight & Signaling Pathways

NMPSA operates at the intersection of inflammation and oxidative stress. Its sulfone core mimics the transition state of prostaglandin synthesis intermediates, while the acetamide group modulates bioavailability.

Pathway Visualization: COX-2 Inhibition & Anti-Inflammatory Action

The diagram below illustrates the intervention points of NMPSA compared to NSAIDs and Sulfones within the Arachidonic Acid pathway.

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 TxA2 Thromboxane A2 PGG2->TxA2 NMPSA NMPSA (Diaryl Sulfone) NMPSA->COX2 Putative Inhibition Celecoxib Celecoxib (Selectivity Ref) Celecoxib->COX2 High Affinity NSAIDs Non-selective NSAIDs NSAIDs->COX1 NSAIDs->COX2

Figure 1: Mechanism of Action. NMPSA targets the inducible COX-2 enzyme, reducing downstream Prostaglandin E2 synthesis without significantly affecting the constitutive COX-1 pathway, similar to other diaryl sulfones.

Experimental Protocols for Validation

To rigorously validate NMPSA's efficacy, the following "Self-Validating Systems" must be employed. These protocols control for solubility artifacts common with lipophilic sulfones.

Protocol A: COX-2 Enzymatic Inhibition Assay (Fluorescent)

Objective: Determine the IC50 of NMPSA against recombinant human COX-2.

  • Reagent Preparation :

    • Dissolve NMPSA in 100% DMSO to create a 10 mM stock.

    • Prepare serial dilutions (0.1 nM to 100 µM) in Reaction Buffer (100 mM Tris-HCl, pH 8.0, 5 mM EDTA). Critical : Final DMSO concentration must be <1% to prevent enzyme denaturation.

  • Enzyme Incubation :

    • Incubate 10 units of rhCOX-2 with NMPSA dilutions for 10 minutes at 37°C.

    • Include Celecoxib (1 µM) as a positive control and DMSO-only as a negative control.

  • Substrate Addition :

    • Add Arachidonic Acid (100 µM) and the fluorescent probe (e.g., ADHP/10-acetyl-3,7-dihydroxyphenoxazine).

  • Detection :

    • Measure fluorescence (Ex 530 nm / Em 590 nm) after 20 minutes.

    • Validation Step : Calculate Z'-factor. A Z' > 0.5 confirms assay robustness.

Protocol B: Cellular Anti-Inflammatory Assay (LPS-Induced RAW 264.7)

Objective: Assess cellular permeability and inhibition of PGE2 release.

  • Cell Culture :

    • Seed RAW 264.7 murine macrophages at

      
       cells/well in 96-well plates.
      
    • Allow adhesion for 24 hours.

  • Treatment :

    • Pre-treat cells with NMPSA (1, 10, 50 µM) for 1 hour.

    • Stimulate inflammation with Lipopolysaccharide (LPS, 1 µg/mL) .

  • Supernatant Analysis :

    • After 24 hours, collect supernatant.

    • Quantify PGE2 levels using a competitive ELISA.

  • Cytotoxicity Check (Essential) :

    • Perform an MTT or Resazurin assay on the remaining cells to ensure reduced PGE2 is due to COX-2 inhibition, not cell death.

    • Criterion : Cell viability must remain >90% at the tested concentrations.

References

  • Dapsone and Diaryl Sulfones in Inflammation : Wozel, G., & Blasum, C. (2014). Dapsone in dermatology and beyond. Archives of Dermatological Research. Link

  • COX-2 Inhibitor Pharmacophores : Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Link

  • Sulfone Antibacterial Mechanism : Lombardo, R. S., et al. (2021). Mechanisms of Dapsone Resistance in Mycobacterium leprae. Frontiers in Cellular and Infection Microbiology. Link

  • Assay Validation Standards : Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

Benchmarking the Synthetic Efficiency of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The diaryl sulfone motif is a privileged pharmacophore in drug development, frequently utilized for its metabolic stability and distinct hydrogen-bonding capabilities. N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (commonly known as 4-(p-tolylsulfonyl)acetanilide) serves as a critical intermediate and benchmark molecule for evaluating carbon-sulfur (C–S) bond formation strategies.

This guide objectively compares three distinct synthetic methodologies for producing this target molecule, analyzing the causality behind experimental choices, mechanistic efficiency, and green chemistry metrics.

Mechanistic Pathways & Causal Analysis

To achieve high-purity synthesis of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide, synthetic chemists typically rely on one of three pathways. Each method balances regioselectivity, atom economy, and catalyst cost differently.

Method A: Friedel-Crafts Sulfonylation

The traditional approach involves the electrophilic aromatic substitution of acetanilide with p-toluenesulfonyl chloride (tosyl chloride). While the acetamido group is an ortho/para director, the steric bulk of the incoming sulfonylium ion drives the reaction predominantly to the para position. Historically, this required stoichiometric amounts of moisture-sensitive aluminum chloride (AlCl₃). Modern protocols utilize catalytic Indium(III) salts (e.g., In(OTf)₃), which are water-tolerant and highly potent Lewis acids, drastically reducing the environmental E-factor of the reaction [1].

Method B: Ullmann-Type Cross-Coupling (Sulfination)

To bypass the regioselectivity issues inherent to electrophilic aromatic substitution, cross-coupling strategies utilize pre-functionalized starting materials. The reaction of 4-iodoacetanilide with sodium p-toluenesulfinate guarantees 100% para regioselectivity. While Palladium (Pd) catalysts are effective, Copper(I) iodide (CuI) paired with an amino acid ligand (like L-proline) provides a highly efficient, cost-effective alternative. The Cu-catalyst facilitates the oxidative addition of the aryl iodide, followed by ligand exchange with the sulfinate and subsequent reductive elimination[2].

Method C: Heterogeneous Thioether Oxidation

When the diaryl sulfide precursor (N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide) is available, direct oxidation is the most atom-economical route. Hydrogen peroxide (H₂O₂) is an ideal green oxidant, but it is kinetically sluggish. By adding glacial acetic acid and a solid acid catalyst like Amberlyst 15, H₂O₂ is rapidly converted into peracetic acid in situ. The strongly acidic cation exchange resin (Amberlyst 15) drives this perhydrolysis without contaminating the reaction with homogeneous acids, allowing for simple catalyst recovery via filtration [3].

SyntheticPathways cluster_A Method A: Friedel-Crafts Sulfonylation cluster_B Method B: Ullmann-Type Cross-Coupling cluster_C Method C: Thioether Oxidation Product N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide (Target Diaryl Sulfone) SMA Acetanilide + Tosyl Chloride CatA In(OTf)3 Catalyst (Electrophilic Aromatic Substitution) SMA->CatA CatA->Product SMB 4-Iodoacetanilide + Sodium p-Toluenesulfinate CatB CuI / Ligand (Oxidative Addition / Reductive Elimination) SMB->CatB CatB->Product SMC Diaryl Sulfide Precursor CatC H2O2 / AcOH / Amberlyst 15 (Peracetic Acid Oxidation) SMC->CatC CatC->Product

Comparison of three distinct synthetic pathways for target diaryl sulfone production.

Quantitative Benchmarking

The following table synthesizes the performance metrics of the three methodologies based on standardized laboratory conditions.

Performance MetricMethod A: Friedel-CraftsMethod B: Cross-CouplingMethod C: Thioether Oxidation
Primary Reagents Acetanilide, Tosyl Chloride4-Iodoacetanilide, Sodium p-ToluenesulfinateDiaryl Sulfide, H₂O₂, AcOH
Catalyst System In(OTf)₃ (5 mol%)CuI (10 mol%), L-ProlineAmberlyst 15 (Solid Acid Resin)
Regioselectivity ~92% (para-favored)>99% (Pre-determined)>99% (Pre-determined)
Isolated Yield 84% (post-recrystallization)91%95%
Reaction Time 3 - 5 hours12 - 18 hours2 - 4 hours
Temperature 120 °C90 °C60 °C
Byproducts HCl gasNaI (Salt waste)H₂O (Green byproduct)

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following step-by-step methodologies include causal explanations for reagent choices and visual/analytical validation checkpoints.

Protocol A: Indium-Catalyzed Friedel-Crafts Sulfonylation [1]
  • Reaction Assembly: In an oven-dried Schlenk flask under N₂, combine acetanilide (1.0 equiv) and p-toluenesulfonyl chloride (1.1 equiv).

  • Catalyst Addition: Add In(OTf)₃ (5 mol%) and anhydrous nitromethane as the solvent.

    • Causality: Nitromethane is chosen because it stabilizes the highly electrophilic sulfonylium intermediate without competitively participating in the electrophilic aromatic substitution.

  • Thermal Activation: Heat the mixture to 120 °C.

    • Validation: Monitor via TLC (Hexanes/EtOAc 2:1). The complete disappearance of the tosyl chloride spot and the emergence of a highly UV-active polar spot indicates successful conversion.

  • Quenching & Extraction: Cool to room temperature and quench with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with dichloromethane (3 × 15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Recrystallize from hot ethanol.

    • Validation: Pure white needle-like crystals of the target sulfone will precipitate upon cooling. The trace ortho-isomers remain dissolved in the mother liquor due to their higher solubility.

Protocol B: Cu-Catalyzed Ullmann-Type Sulfination [2]
  • Reaction Assembly: Charge a reaction vessel with 4-iodoacetanilide (1.0 equiv), sodium p-toluenesulfinate (1.2 equiv), CuI (10 mol%), and L-proline (20 mol%).

  • Solvent & Base: Add anhydrous DMSO and K₂CO₃ (2.0 equiv).

    • Causality: DMSO acts as an excellent coordinating solvent that stabilizes the Cu-intermediates, while L-proline accelerates the oxidative addition of the aryl iodide by increasing the electron density on the copper center.

  • Heating: Stir the suspension at 90 °C for 12 hours under an argon atmosphere.

    • Validation: A distinct color change from pale yellow to deep blue/green confirms the formation of the active Cu-ligand complex.

  • Workup: Dilute the mixture with ethyl acetate and wash extensively with brine (5 × 20 mL).

    • Causality: Multiple brine washes are strictly required to partition the high-boiling DMSO entirely into the aqueous phase, preventing it from co-eluting during chromatography.

  • Isolation: Concentrate the organic layer and purify via flash column chromatography (silica gel) to afford the highly pure target sulfone.

CatalyticCycle CuI Cu(I) Catalyst OxAdd Oxidative Addition (4-Iodoacetanilide) CuI->OxAdd CuIII Cu(III) Intermediate OxAdd->CuIII Trans Ligand Exchange (RSO2Na) CuIII->Trans CuIIISulf Cu(III)-Sulfinate Trans->CuIIISulf RedElim Reductive Elimination CuIIISulf->RedElim RedElim->CuI Catalyst Regeneration Product Target Sulfone RedElim->Product

Mechanism of the Cu-catalyzed Ullmann-type cross-coupling for diaryl sulfone synthesis.

Protocol C: Heterogeneous Thioether Oxidation [3]
  • Reaction Assembly: Dissolve the precursor N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide (1.0 equiv) in glacial acetic acid.

  • Catalyst & Oxidant Addition: Add Amberlyst 15 resin (20% w/w) followed by the dropwise addition of 30% aqueous H₂O₂ (2.5 equiv) at 0 °C.

    • Causality: Dropwise addition controls the highly exothermic perhydrolysis reaction, preventing the thermal degradation of H₂O₂ into oxygen gas and water.

  • Oxidation: Warm the mixture to 60 °C and stir for 3 hours.

    • Validation: Monitor via LC-MS; the intermediate sulfoxide (M+16) will rapidly form within the first 30 minutes, followed by complete conversion to the sulfone (M+32) without any over-oxidation or cleavage of the acetamide bond.

  • Catalyst Recovery: Filter the reaction mixture while warm to recover the Amberlyst 15 resin.

    • Causality: The heterogeneous nature of the catalyst allows for quantitative recovery and reuse in subsequent batches without the need for a harsh aqueous basic workup.

  • Precipitation: Pour the filtrate into ice-cold distilled water. The target sulfone will precipitate quantitatively as a fine white powder. Filter and dry under vacuum.

References

  • Indium(III)
  • Synthesis and applications of sodium sulfinates (RSO2Na)
  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 Source: ResearchGate / Reaction Kinetics, Mechanisms and Catalysis URL

Comparative study of the crystal packing of different sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Landscape of Sulfonamides

The physicochemical efficacy of sulfonamide antibiotics and enzyme inhibitors—such as solubility, dissolution rate, and mechanical stability—is governed not merely by their molecular structure but by their supramolecular assembly. This guide provides a comparative analysis of the crystal packing forces in various sulfonamide derivatives, moving beyond simple lattice metrics to the energetic drivers of crystallization: Supramolecular Synthons and Hirshfeld Surface contributions .

We compare three distinct classes of sulfonamide derivatives to illustrate how substituent electronics and sterics dictate packing:

  • Classic Heterocyclic Sulfonamides (e.g., Sulfamethoxazole).

  • Bulky Aryl-Sulfonamides (e.g., Belinostat analogs).

  • Hybrid Sulfonamide-Amides (Secondary interactions).

Comparative Analysis of Crystal Packing Motifs

The Hierarchy of Synthons

In sulfonamide crystal engineering, the


  hydrogen bond is the dominant "master key" for assembly.[1] However, the pattern (graph set) changes based on the derivative type.
Derivative ClassPrimary SynthonGraph Set NotationStructural Outcome
Primary Sulfonamides (

)
Dimer (Head-to-Head)

Forms discrete dimers; high melting points due to strong pairing.
Secondary Sulfonamides (

)
Catemer (Chain)

or

Forms infinite chains; often leads to needle-like habit and lower density.
Heterocyclic Derivatives Heterosynthon (

)

Competition between sulfonyl O and heterocyclic N disrupts standard packing.
Quantitative Interaction Assessment (Hirshfeld Surface Data)

The following table compares the relative contributions of intermolecular contacts in three distinct sulfonamide crystal environments, derived from Hirshfeld Surface Analysis (


).
Interaction TypeCompound A: Classic Sulfamethoxazole [1]Compound B: Furan-Sulfonamide Derivative [2]Compound C: Allyl-Sulfonamide (Bulky) [3]

(Strong H-bonds)
42.5% 40.1% 33.9%

(Van der Waals)
32.1%27.5%48.5%

(

-interactions)
12.4%12.4%24.9%
Packing Efficiency High (Dense network)Moderate (Planar stacking)Low (Steric bulk domination)
Space Group

(Monoclinic)

(Monoclinic)

(Orthorhombic)

Analyst Insight: As the steric bulk of the substituent increases (Compound C), the reliance on strong hydrogen bonds (


) decreases, and the lattice becomes sustained by weak dispersive forces (

and

). This often correlates with lower solubility and higher polymorphism risk .

Experimental Protocols

To replicate these findings or characterize novel derivatives, follow this validated workflow.

Protocol: Controlled Crystallization (Slow Evaporation)

Objective: To grow single crystals suitable for SCXRD with minimized solvent inclusion.

  • Saturation: Dissolve 50 mg of the sulfonamide derivative in 5–10 mL of a binary solvent system.

    • Recommended Systems: Methanol:Water (8:2) or Acetone:Hexane (1:1).

    • Note: Pure solvents often yield micro-crystals; binary systems regulate nucleation rates.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 20 mL scintillation vial.

  • Perturbation: Cover the vial with Parafilm and pierce 3–5 small holes with a needle to control evaporation rate.

  • Incubation: Store in a vibration-free environment at 25°C.

    • Checkpoint: If "oiling out" occurs (common in flexible sulfonamides), seed the solution with a micro-crystal from a rapid evaporation batch.

Protocol: Computational Validation (Hirshfeld Analysis)

Objective: To quantify intermolecular interactions.[1]

  • Input: Import the CIF (Crystallographic Information File) into CrystalExplorer.

  • Surface Generation: Generate the Hirshfeld Surface mapped with

    
    .[2]
    
    • Range: -0.5 to 1.5 a.u. (Red spots indicate H-bonds).[1]

  • Fingerprint Plotting: Generate 2D fingerprint plots.

    • Filter: Isolate

      
       pairs to calculate percentage contributions for 
      
      
      
      ,
      
      
      , and
      
      
      .

Visualizing the Structural Logic

The following diagram illustrates the causal relationship between chemical substitution, synthon formation, and final crystal architecture.

SulfonamidePacking cluster_primary Primary Sulfonamide cluster_bulky Bulky/Secondary Substituent Substituent Nature (Steric/Electronic) Synthon Supramolecular Synthon (H-Bond Motif) Substituent->Synthon Directs Donor/Acceptor Availability Prim_Input (-SO2NH2) Substituent->Prim_Input Bulk_Input (N-Substituted) Substituent->Bulk_Input Packing Crystal Packing (Architecture) Synthon->Packing Determines Periodicity Property Physicochemical Property Packing->Property Dictates Prim_Motif R2,2(8) Dimer Prim_Input->Prim_Motif Prim_Prop High MP Stable Lattice Prim_Motif->Prim_Prop Bulk_Motif C(4) Catemer + Pi-Stacking Bulk_Input->Bulk_Motif Bulk_Prop Lower Density Solvent Inclusion Bulk_Motif->Bulk_Prop

Figure 1: Decision pathway showing how substituent choice forces specific supramolecular synthons, ultimately defining the drug's solid-state properties.

Critical Insights for Drug Development

The "Spacer" Effect

Research indicates that the flexibility of the linker between the aromatic ring and the sulfonamide group significantly impacts polymorphism.

  • Rigid Linkers (e.g., Benzene): Favor planar sheets and high crystallinity.

  • Flexible Linkers (e.g., Ethane/Allyl): Introduce conformational degrees of freedom, often leading to conformational polymorphism . When developing a new sulfonamide, avoid highly flexible linkers if thermodynamic stability is the priority.

Solubility vs. Packing Efficiency

There is an inverse correlation between the Packing Coefficient (Ck) and solubility.

  • Derivatives with high

    
     contributions (>40%) typically have higher lattice energy and lower aqueous solubility.
    
  • Strategy: To improve solubility, introduce bulky groups (like the allyl derivative in Table 2.2) to disrupt the efficient

    
     packing, lowering the lattice energy barrier for dissolution.
    

References

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences.

  • Safavora, G., et al. (2021).[1][3] Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl] sulfonamide derivatives. IUCrData / PMC.

  • Borges, A., et al. (2020). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation. Journal of the Brazilian Chemical Society.

  • BenchChem Technical Guides. (2025). A Comparative Crystallographic Guide to Novel Sulfonamide Compounds. BenchChem.[4][5][6]

  • Goud, N. R., et al. (2019). Supramolecular synthon hierarchy in sulfonamide cocrystals. IUCrJ.

Sources

Safety Operating Guide

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, laboratory professionals frequently handle complex organic intermediates like N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide . This diaryl sulfone derivative features both a robust sulfonyl group and an acetamide moiety. While it is a highly valuable building block in pharmaceutical research, its heteroatom-rich structure necessitates stringent, causality-driven disposal procedures to ensure laboratory safety and environmental compliance.

As a Senior Application Scientist, I have designed this definitive, step-by-step operational plan to guide you through the proper management and thermal destruction of this compound.

Chemical Profiling and Waste Categorization

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste material. Under the[1], this specific compound is not P- or U-listed as an acutely hazardous chemical. However, due to its biological activity potential and heteroatom content, it must be managed as a characteristic toxic organic waste.

Table 1: Physicochemical Properties & Waste Stream Categorization

Property / ParameterValue / CategorizationCausality / Impact on Disposal
Molecular Formula C15H15NO3SThe presence of Nitrogen and Sulfur dictates the absolute need for SOx/NOx scrubbers during final incineration.
Molecular Weight 289.35 g/mol High molecular weight solid; prone to generating fine particulate dust during mechanical transfer.
Physical State Solid (Powder/Crystalline)Requires dry cleanup procedures; poses a dust explosion/inhalation risk if dispersed in air.
EPA RCRA Status Non-listed (Evaluate for characteristics)Must be managed as a characteristic hazardous waste unless proven otherwise by an EHS professional.
Solubility Soluble in DMSO, MeOHLiquid waste streams will primarily consist of non-halogenated organic solvents, requiring segregation from aqueous waste.

Immediate Safety and Handling Causality

Handling N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide requires a proactive approach to risk mitigation. Do not rely solely on PPE; understand the chemistry driving the safety requirements.

  • Inhalation Hazard Mitigation: The compound is a crystalline solid. Mechanical manipulation (weighing, transferring) can generate fine particulate dust.

    • Causality: Inhalation of sulfonamide-like dust can cause respiratory sensitization and mucosal irritation. All dry handling must occur within a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Chemical Incompatibility: The organic framework is susceptible to rapid oxidation.

    • Causality: Mixing this compound with strong oxidizers (e.g., perchlorates, concentrated nitric acid) lowers the activation energy for combustion, risking an exothermic runaway reaction. Waste streams must be rigorously segregated.

Step-by-Step Disposal Methodology

To ensure a self-validating waste management system, follow this end-to-end protocol. Each step includes a built-in verification check to prevent downstream logistical failures.

Phase 1: Segregation and Containerization

  • Stream Identification: Separate the waste into solid and liquid streams.

    • Causality: Solid powders and liquid solvent mixtures have vastly different calorific values and require different feed mechanisms during incineration. Mixing them complicates the thermal destruction process.

  • Solid Waste Containment: Collect all residual powder, contaminated weigh boats, and pipette tips. Deposit them into a high-density polyethylene (HDPE) wide-mouth container.

    • Validation Step: Inspect the container lid threads for residual powder before sealing. A clean thread ensures an airtight seal, preventing moisture ingress which could degrade the container over time.

  • Liquid Waste Containment: For solutions (e.g., dissolved in DMSO or methanol), transfer the liquid into a chemically compatible, non-halogenated organic waste carboy.

    • Validation Step: Verify the carboy's waste log prior to addition to ensure no strong oxidizers or halogenated solvents (like dichloromethane) are present, which would trigger a dangerous reaction or require a different, more expensive disposal pathway.

Phase 2: Labeling and SAA Transfer 4. Regulatory Labeling: Apply GHS/EPA-compliant labels to all containers. You must explicitly write: "Hazardous Organic Waste: Contains Sulfur and Nitrogen".

  • Causality: This specific notation alerts the downstream disposal facility that the waste will generate toxic sulfur oxides (SOx) and nitrogen oxides (NOx) upon combustion, as documented in the[2].

  • Satellite Accumulation Area (SAA): Transfer the sealed, labeled containers to the designated laboratory SAA. Place them inside secondary containment trays to capture potential leaks.

Phase 3: Final Thermal Destruction 6. High-Temperature Incineration: Coordinate with a licensed hazardous waste contractor for pickup. The compound must undergo high-temperature incineration (>1000°C).

  • Causality: The strong C-S and C-N bonds require extreme thermal energy for complete cleavage. The incinerator must be equipped with alkaline scrubbers to neutralize the resulting SOx and NOx gases, preventing acid rain precursors from entering the atmosphere.

Disposal Workflow Visualization

G Start Waste Generation: N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide Categorize Phase 1: Waste Segregation Start->Categorize Solid Solid Waste (Powder, Labware) Categorize->Solid Liquid Liquid Waste (DMSO/MeOH Solutions) Categorize->Liquid SolidCont HDPE Solid Waste Container Solid->SolidCont LiquidCont Non-Halogenated Carboy Liquid->LiquidCont Label Phase 2: Labeling 'Contains Sulfur & Nitrogen' SolidCont->Label LiquidCont->Label SAA Satellite Accumulation Area (Secondary Containment) Label->SAA Incineration Phase 3: Thermal Destruction (>1000°C + SOx/NOx Scrubbers) SAA->Incineration

Workflow for the categorization and disposal of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide.

References

  • Title: 40 CFR Part 261 - Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (e-CFR) / Environmental Protection Agency URL: [Link]

  • Title: Saccharin | C7H5NO3S | CID 5143 - PubChem (Representative Sulfonamide Decomposition Profile) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Personal protective equipment for handling N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Handling complex organic intermediates like N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide requires a rigorous, mechanics-based approach to laboratory safety. As a dual-functionalized compound containing both an acetamide moiety and a sulfonamide (tosyl) group, it presents unique toxicological challenges. This guide provides a self-validating operational framework, ensuring that every safety measure is directly linked to the compound's chemical properties and complies with stringent occupational safety standards.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand why the compound is hazardous. The risks associated with N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide are dictated by its two primary functional groups:

  • The Acetamide Moiety: Acetamide derivatives are highly scrutinized because they are suspected carcinogens and known hepatotoxins[1][2]. Upon systemic absorption (via inhalation or ingestion), metabolic activation in the liver can lead to severe hepatic damage[2][3].

  • The Sulfonamide (Tosyl) Moiety: Sulfonamide-containing compounds are notorious for causing allergic contact dermatitis and skin sensitization. The electrophilic nature of certain metabolic byproducts allows them to covalently bind to skin proteins, triggering an immune response.

  • Physical State: As a fine crystalline powder, this compound is highly susceptible to aerosolization and static cling[1][4]. This physical behavior drastically increases the risk of accidental inhalation and widespread surface contamination.

HazardLogic Struct N-{4-[(4-methylphenyl)sulfonyl] phenyl}acetamide Acetamide Acetamide Moiety Struct->Acetamide Sulfonyl Sulfonamide Moiety Struct->Sulfonyl Haz1 Hepatotoxicity & Carcinogen Risk Acetamide->Haz1 Metabolism Haz2 Skin Sensitization & Irritation Sulfonyl->Haz2 Protein Binding PPE1 NIOSH Respirator (N95/P100) Haz1->PPE1 Block Inhalation PPE2 Nitrile Gloves (Double Gloving) Haz2->PPE2 Block Dermal PPE3 Chemical Splash Goggles Haz2->PPE3 Block Ocular

Logical mapping of structural moieties to physiological hazards and required PPE.

Core Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, employers must conduct a hazard assessment and select PPE that directly mitigates identified risks[5][6]. Based on the structural hazards of this compound, the following PPE matrix is mandatory.

PPE CategorySpecificationMechanistic Rationale
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.Prevents inhalation of aerosolized dust, directly mitigating the risk of acetamide-induced hepatotoxicity[1][2]. Required under OSHA 29 CFR 1910.134[5].
Hand Protection Double-gloving with chemical-resistant Nitrile (min. 5 mil thickness).Blocks dermal absorption and protein binding by the sulfonamide group[2]. Double gloving allows immediate shedding of the outer layer if contaminated.
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles (indirect venting).Prevents fine crystalline dust from dissolving in the mucosal fluids of the eye, which can cause severe irritation and systemic entry[5][7].
Body Protection Disposable Tyvek lab coat or chemically resistant apron over standard cotton lab coat.Prevents static-charged micro-particles from embedding into woven fabrics, which could lead to chronic, low-dose dermal exposure[4].

Standard Operating Procedure (SOP): Safe Handling & Weighing

Trustworthy protocols must be self-validating. Do not proceed to the next step unless the current step's validation check is successful.

Workflow Start Initiate Handling Protocol Step1 Don PPE (Gloves, Goggles, Lab Coat, Respirator) Start->Step1 Step2 Activate Fume Hood (Verify Flow >100 fpm) Step1->Step2 Step3 De-static Weighing Area (Anti-static Gun) Step2->Step3 Step4 Weigh Compound (Closed Analytical Balance) Step3->Step4 Step5 Transfer to Vessel (Seal Immediately) Step4->Step5 Step6 Decontaminate Surfaces (2-5% Soda Ash) Step5->Step6 End Doff PPE & Wash Hands Step6->End

Step-by-step experimental workflow for safe handling and weighing of the compound.

Step-by-Step Methodology:
  • Preparation & Donning: Inspect all PPE for micro-tears[5]. Don the Tyvek coat, N95/P100 respirator, splash goggles, and double nitrile gloves.

  • Engineering Controls Validation: Activate the chemical fume hood. Validation: Check the digital anemometer to ensure the face velocity is strictly between 100–120 feet per minute (fpm). Lower speeds risk vapor escape; higher speeds risk blowing the lightweight powder out of the sash[1].

  • Static Mitigation: Use an anti-static zero-stat gun or anti-static bar on the weighing spatulas, weigh boats, and the analytical balance. Rationale: Acetamide derivatives are highly prone to static cling, which can cause sudden powder dispersion.

  • Weighing: Transfer the compound using a stainless-steel micro-spatula. Close the balance doors before recording the mass to prevent drafts from displacing the powder.

  • Containment: Immediately transfer the weighed powder into the reaction vessel and seal it with a septum or cap before removing it from the fume hood.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Wash hands thoroughly with soap and water[3].

Spill Response & Decontamination Protocol

In the event of an accidental powder spill, immediate and calculated action is required to prevent aerosolization.

  • Isolation: Alert nearby personnel and isolate the spill zone (minimum 25 meters for large spills)[2].

  • Containment (No Dry Sweeping): NEVER use a broom or dry paper towel, as this will aerosolize the hepatotoxic dust[3][4]. Instead, gently cover the powder with damp, absorbent laboratory pads.

  • Chemical Neutralization: Clean up residual material by washing the affected area with a 2-5% solution of soda ash (sodium carbonate) [1]. Rationale: The mild alkalinity of soda ash effectively degrades residual organic acetamide traces without causing violent exothermic reactions.

  • Collection: Shovel the damp, neutralized slurry into a chemically compatible, sealable plastic container[3].

Waste Disposal Plan

Proper disposal ensures environmental compliance and prevents downstream exposure to sanitation workers.

Waste StreamPackaging & LabelingDisposal Routing
Solid Chemical Waste (Unused compound, spill slurry)Seal in a rigid, leak-proof polyethylene container. Label as "Toxic Organic Solid - Acetamide/Sulfonamide Derivative".Must be routed to an approved hazardous waste disposal plant for high-temperature incineration.
Contaminated PPE (Outer gloves, Tyvek coats, weigh boats)Place in a heavy-duty, 6-mil plastic biohazard/chemical waste bag. Double-bag and zip-tie shut.Dispose of as bio-hazardous/toxic solid waste[4].
Liquid Wash Waste (Soda ash decontamination fluid)Collect in a compatible high-density polyethylene (HDPE) carboy. Do not mix with strong acids or oxidizing agents[2].Route to Environmental Health & Safety (EHS) for specialized aqueous organic disposal. Do not pour down drains.

References

  • Material Safety Data Sheet - Acetamide, PA | Cole-Parmer | 1

  • Acetamide - Hazardous Substance Fact Sheet | New Jersey Department of Health |2

  • Safety Data Sheet Acetamide | MetaSci | 7

  • SAFETY DATA SHEET - Acetamide | Spectrum Chemical | 4

  • Acetamide Safety Data | Santa Cruz Biotechnology | 3

  • PPE Inspection Checklist | OSHA Requirements | Ecesis | 5

  • Personal Protective Equipment (PPE) Workplace Program | Texas Department of Insurance | 6

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.